Epichlorohydrin-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584038 | |
| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69533-54-6 | |
| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epichlorohydrin-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Epichlorohydrin-d5: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epichlorohydrin-d5 is the deuterated form of epichlorohydrin, an organochlorine compound and an epoxide. In this isotopically labeled version, five hydrogen atoms have been replaced by deuterium. This substitution makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic studies, where it serves as an internal standard for mass spectrometry and a tracer for elucidating reaction mechanisms. Its chemical reactivity, owing to the presence of both an epoxide ring and a chlorine atom, makes it a versatile chemical intermediate. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.
Chemical Properties and Structure
This compound is a colorless liquid with a characteristic chloroform-like odor.[1] The incorporation of five deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃D₅ClO |
| Molecular Weight | 97.56 g/mol [2][3] |
| CAS Number | 69533-54-6[2][3][4] |
| Appearance | Colorless liquid[1] |
| Density | 1.247 g/mL at 25 °C[2][3][4] |
| Boiling Point | 115-117 °C (lit.)[2][3][4] |
| Melting Point | -57 °C (lit.)[2][3][4] |
| Refractive Index | n20/D 1.438 (lit.)[2][3][4] |
| Isotopic Purity | ≥98 atom % D[2][3][4] |
Chemical Structure
The structure of this compound consists of a three-membered epoxide ring with a chloromethyl-d2 substituent. The deuterium atoms are distributed across the molecule.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of Epichlorohydrin (General)
Materials:
-
Glycerol
-
Hydrogen chloride (gas)
-
Carboxylic acid catalyst (e.g., acetic acid)
-
Base (e.g., sodium hydroxide)
Procedure:
-
Hydrochlorination: Glycerol is reacted with hydrogen chloride gas in the presence of a carboxylic acid catalyst. This step produces a mixture of dichlorohydrins.
-
Dehydrochlorination: The resulting dichlorohydrin mixture is treated with a base, such as sodium hydroxide, to induce ring closure and form epichlorohydrin.
-
Purification: The crude epichlorohydrin is then purified by distillation.
Caption: General synthesis pathway of epichlorohydrin from glycerol.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Epichlorohydrin using this compound as an Internal Standard
This protocol describes a common application of this compound as an internal standard for the quantification of epichlorohydrin in a sample matrix, such as drinking water.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler (optional, for volatile samples)
-
GC Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is often suitable.
Reagents:
-
This compound internal standard solution of known concentration
-
Solvent for dilution (e.g., methanol, dichloromethane)
-
Sample matrix
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
If necessary, perform an extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.
-
-
GC-MS Analysis:
-
Inject a specific volume of the prepared sample onto the GC column.
-
The GC oven temperature is programmed to separate epichlorohydrin and this compound from other matrix components.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect characteristic ions for both epichlorohydrin and this compound.
-
-
Quantification:
-
A calibration curve is generated by analyzing standards containing known concentrations of epichlorohydrin and a constant concentration of this compound.
-
The ratio of the peak area of epichlorohydrin to the peak area of this compound is plotted against the concentration of epichlorohydrin.
-
The concentration of epichlorohydrin in the sample is determined from the calibration curve using the measured peak area ratio.
-
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods. Its use is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of measurements.
In drug development, deuterated compounds like this compound are used in pharmacokinetic studies to trace the metabolic fate of molecules. The deuterium label allows for the differentiation between the administered compound and its metabolites from endogenous substances. While epichlorohydrin itself is not typically a therapeutic agent, its derivatives are important in the synthesis of various pharmaceuticals. Therefore, understanding its reactivity and being able to accurately quantify it and related compounds is essential.
Safety Information
Epichlorohydrin is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5] It is also a suspected carcinogen.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Epichlorohydrin-d5 (CAS: 69533-54-6): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Epichlorohydrin-d5 (CAS Number 69533-54-6). This deuterated analog of epichlorohydrin is a critical tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as a robust internal standard.
Core Technical Data
This compound, with the chemical formula C₃D₅ClO, is a stable isotope-labeled version of epichlorohydrin.[1] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for accurate quantification of its non-labeled counterpart in various matrices.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These values are primarily sourced from product data sheets and are consistent across various suppliers.
| Property | Value | References |
| CAS Number | 69533-54-6 | [1][2] |
| Molecular Formula | C₃D₅ClO | [1] |
| Molecular Weight | 97.56 g/mol | |
| Appearance | Colorless Liquid | [3] |
| Density | 1.247 g/mL at 25 °C | |
| Boiling Point | 115-117 °C (lit.) | [2] |
| Melting Point | -57 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.438 (lit.) | [1][2] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [1] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥99% (CP) | [1] |
Spectroscopic and Identification Data
| Identifier | Value | References |
| SMILES String | [2H]C([2H])(Cl)C1([2H])OC1([2H])[2H] | [1] |
| InChI | 1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |
| InChI Key | BRLQWZUYTZBJKN-UXXIZXEISA-N | |
| Mass Shift | M+5 | [1] |
Synthesis of this compound
The synthesis of this compound typically involves an intramolecular Williamson ether synthesis from a deuterated halohydrin precursor. This reaction proceeds via deprotonation of the hydroxyl group by a base, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the adjacent chloride, forming the epoxide ring.
Experimental Protocols
This compound is predominantly utilized as an internal standard for the quantification of epichlorohydrin in various samples, especially in water analysis, by gas chromatography-mass spectrometry (GC-MS).[4][5][6]
Protocol: Quantification of Epichlorohydrin in Water using this compound as an Internal Standard by Headspace GC-MS
This protocol is a composite of methodologies described in various analytical application notes.[5][6][7]
1. Materials and Reagents:
-
Epichlorohydrin (analyte) standard
-
This compound (internal standard)
-
Methanol (for stock solutions)
-
Deionized water (for calibration standards and blanks)
-
Sodium chloride (optional, to increase partitioning into the headspace)
-
20 mL headspace vials with crimp caps
2. Preparation of Stock and Standard Solutions:
-
Analyte Stock Solution (e.g., 50 ppm): Prepare a stock solution of epichlorohydrin in methanol.
-
Internal Standard (IS) Stock Solution (e.g., 50 ppm): Prepare a stock solution of this compound in methanol.
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into deionized water in headspace vials. A typical calibration range is 0.1 to 50 µg/L.[6]
-
Add a fixed amount of the Internal Standard solution to each calibration standard and sample to achieve a constant concentration (e.g., 4 µg/L).[7]
-
If desired, add sodium chloride to each vial.
-
3. Sample Preparation:
-
Collect the water sample in a clean container.
-
Transfer a precise volume (e.g., 10 mL) of the water sample into a 20 mL headspace vial.[7]
-
Spike the sample with the same fixed amount of the Internal Standard solution as used for the calibration standards.
-
Immediately seal the vial.
4. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
GC Column: A polar capillary column, such as a wax-type column (e.g., Elite-WAX, 60 m x 0.25 mm x 0.5 µm), is suitable.[6]
-
Headspace Parameters:
-
Vial Equilibration Temperature: e.g., 80 °C
-
Vial Equilibration Time: e.g., 30 min
-
Transfer Line Temperature: e.g., 170 °C
-
-
GC Parameters:
-
MS Parameters:
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of epichlorohydrin in the samples by calculating the analyte/internal standard peak area ratio and using the calibration curve.
Safety and Handling
Epichlorohydrin and its deuterated analog are hazardous materials and should be handled with extreme caution in a well-ventilated fume hood. It is classified as flammable, toxic, and a potential carcinogen.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (polyvinyl alcohol or butyl gloves are recommended, not nitrile or neoprene), and eye protection (safety goggles or a face shield).[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[10]
-
In case of exposure:
-
Skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
This technical guide provides a comprehensive overview of this compound for its application in research and development. By understanding its properties and employing appropriate analytical and safety protocols, researchers can effectively utilize this valuable tool for accurate and reliable quantification.
References
- 1. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 2. This compound | 69533-54-6 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. hpst.cz [hpst.cz]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Epichlorohydrin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties, analytical methodologies, and chemical reactivity of Epichlorohydrin-d5. This deuterated analog of epichlorohydrin serves as a valuable tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry.
Core Molecular and Physical Properties
This compound, with the CAS number 69533-54-6, is a stable isotope-labeled version of epichlorohydrin. The deuterium labeling provides a distinct mass shift, making it readily distinguishable from its non-labeled counterpart in mass spectrometry-based analyses.
| Property | Value | Source |
| Molecular Formula | C₃D₅ClO | [1][2] |
| Molecular Weight | 97.56 g/mol | [1][2][3] |
| Synonym(s) | 3-(Chloromethyl-d2)oxirane-2,2,3-d3 | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥99% (CP) | |
| Boiling Point | 115-117 °C (lit.) | |
| Melting Point | -57 °C (lit.) | |
| Density | 1.247 g/mL at 25 °C | |
| Refractive Index | n20/D 1.438 (lit.) |
Experimental Protocols: Analytical Characterization
The analytical methods for the determination of epichlorohydrin can be adapted for its deuterated analog. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) are the most common techniques.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)
This method is suitable for the analysis of volatile organic compounds like this compound in various matrices, particularly in water samples.
-
Sample Preparation :
-
Prepare calibration standards in a volumetric flask with deionized water containing 10% (w/v) sodium chloride over a concentration range of 0.1 ppb to 50 ppb.[4]
-
Transfer a known volume (e.g., 10 mL) of the water sample or standard into a headspace vial (e.g., 20 mL).[5]
-
If an internal standard is used, add it to each vial at a fixed concentration.[5]
-
Seal the vials immediately.
-
-
Instrumentation (Example Configuration) :
-
Headspace Autosampler :
-
Gas Chromatograph :
-
Mass Spectrometer :
-
Mode: Single Ion Monitoring (SIM) and/or Full Scan.
-
For Epichlorohydrin, characteristic ions are m/z 57 (quantification), 62, and 49 (confirmation).[6] For this compound, the expected mass shift of M+5 should be monitored.
-
-
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)
This technique offers high sensitivity for the analysis of trace levels of this compound in aqueous samples.
-
Sample Preparation :
-
Instrumentation (Example Configuration) :
Reaction Mechanism and Applications
Epichlorohydrin is a highly reactive molecule due to the presence of both an epoxide ring and a chlorine atom.[6] This reactivity is fundamental to its primary application in the synthesis of epoxy resins and other polymers.
A key reaction of epichlorohydrin involves the nucleophilic attack and opening of the epoxide ring. This is often followed by an intramolecular substitution reaction that displaces the chloride ion, leading to the formation of a new epoxide. This mechanism is crucial in polymerization reactions, for instance, with bisphenol A to form epoxy resins or with β-cyclodextrin for drug delivery applications.[7] The use of deuterated epichlorohydrin can help elucidate the finer details of these reaction mechanisms by tracking the fate of the deuterium atoms using techniques like NMR spectroscopy.[8]
In drug development, epichlorohydrin is used as a cross-linking agent to synthesize polymers like β-cyclodextrin-epichlorohydrin, which can act as a carrier to enhance the solubility and bioavailability of poorly water-soluble drugs.[9][7][10]
Workflow and Reaction Diagram
The following diagram illustrates a generalized workflow for the analysis of this compound in a water sample using HS-GC/MS.
Caption: Workflow for the analysis of this compound.
The following diagram depicts a simplified reaction of epichlorohydrin with a nucleophile, illustrating the epoxide ring-opening mechanism.
References
- 1. Analytical Method [keikaventures.com]
- 2. エピクロロヒドリン-d5 ≥98 atom % D, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-10 [isotope.com]
- 4. hpst.cz [hpst.cz]
- 5. shimadzu.com [shimadzu.com]
- 6. gcms.cz [gcms.cz]
- 7. Chitosan and β-Cyclodextrin-epichlorohydrin Polymer Composite Film as a Plant Healthcare Material for Carbendazim-Controlled Release to Protect Rape against Sclerotinia sclerotiorum (Lib.) de Bary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis, characterization and application of epichlorohydrin-β-cyclodextrin polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Epichlorohydrin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Epichlorohydrin-d5 (2-(chloromethyl-d2)oxirane-2,3,3-d3). This deuterated analog of epichlorohydrin is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and for mechanistic studies in drug development. This document outlines a plausible synthetic route adapted from established methods for the non-labeled compound and details the analytical techniques for verifying its isotopic enrichment.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a highly deuterated glycerol precursor, such as Glycerol-d8. The general pathway involves the hydrochlorination of the deuterated glycerol to form deuterated dichlorohydrins, followed by dehydrochlorination to yield the final product.
Synthesis Pathway
The overall synthetic scheme is presented below.
Caption: Synthesis pathway of this compound from Glycerol-d8.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of their non-deuterated counterparts and should be performed by personnel with appropriate training in experimental organic chemistry.
Step 1: Synthesis of Glycerol-d5 α,γ-dichlorohydrin
This procedure is adapted from the synthesis of glycerol α,γ-dichlorohydrin.
-
Materials:
-
Glycerol-d8 (98-99 atom % D)
-
Acetic acid (glacial)
-
Dry hydrogen chloride gas
-
Anhydrous sodium carbonate
-
Benzene (for extraction, optional)
-
-
Procedure:
-
In a weighed 2-L flask equipped with a gas inlet tube extending to the bottom, a gas outlet tube, and placed in an oil bath, combine 1 kg of Glycerol-d8 and 20 g of acetic acid.
-
Heat the oil bath to 100-110°C.
-
Pass a stream of dry hydrogen chloride gas into the mixture. The absorption will be rapid initially and will slow as the reaction progresses. Monitor the reaction by weighing the flask periodically. The theoretical weight gain for the formation of the dichlorohydrin should be calculated and used as a guideline.
-
Once the absorption of HCl gas has significantly slowed or ceased, cool the product.
-
Transfer the cooled product to a 4-L beaker and neutralize it by the gradual addition of solid sodium carbonate until the solution is just alkaline to litmus paper. Add water as needed to facilitate the reaction and prevent the separation of salts.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
The crude deuterated dichlorohydrin is then purified by distillation under reduced pressure. Collect the fraction boiling at approximately 68-75°C/14 mm Hg.
-
Step 2: Synthesis of this compound
This procedure is adapted from the synthesis of epichlorohydrin from glycerol α,γ-dichlorohydrin.
-
Materials:
-
Glycerol-d5 α,γ-dichlorohydrin (from Step 1)
-
Finely powdered sodium hydroxide
-
Anhydrous ether
-
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel, place 3 L of anhydrous ether and 1290 g of Glycerol-d5 α,γ-dichlorohydrin.
-
Cool the flask in a cold-water bath.
-
With continuous stirring, add 440 g of finely powdered sodium hydroxide in small portions through the powder funnel, maintaining the temperature at 25-30°C. This addition should take approximately 20 minutes.
-
Replace the cold-water bath with a water bath heated to 40-45°C and gently boil the mixture with stirring for four hours. It is important to periodically break up any lumps of solid that may form.
-
Cool the mixture and carefully decant the ethereal solution from the solid residue.
-
Wash the solid residue twice with 250-mL portions of dry ether and combine the ether extracts with the decanted solution.
-
Distill the combined ethereal solution. The fraction boiling at 115-117°C is the purified this compound.
-
Isotopic Purity Analysis
The determination of the isotopic purity of the synthesized this compound is crucial. This is typically achieved using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
Commercially available this compound typically meets the following specifications. The synthesized product should be analyzed to ensure it meets similar standards.
| Parameter | Specification |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98% (CP) |
| Molecular Weight | 97.56 g/mol |
| Mass Shift | M+5 |
Analytical Experimental Protocols
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment
GC-MS is a powerful technique for determining the isotopic distribution and enrichment of volatile compounds like this compound.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (quadrupole, time-of-flight, or similar).
-
GC Conditions (suggested):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-150.
-
-
Procedure:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane, acetone).
-
Inject an appropriate volume of the sample into the GC-MS system.
-
Acquire the mass spectrum of the peak corresponding to this compound.
-
Analyze the molecular ion cluster to determine the isotopic distribution. The relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks (where M is the mass of the fully deuterated species) are used to calculate the isotopic enrichment.
-
Compare the experimentally observed isotopic distribution with the theoretical distribution for a given isotopic enrichment to determine the atom % D.
-
The Role of Epichlorohydrin-d5 in Modern Analytical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Epichlorohydrin-d5 in research, with a primary focus on its critical role as an internal standard in analytical chemistry. We will delve into its use in quantitative analysis, present detailed experimental protocols, and offer visualizations to clarify its function in complex analytical workflows.
Core Application: A High-Precision Internal Standard
This compound is a deuterated analog of Epichlorohydrin, a reactive epoxide and organochlorine compound. The substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a distinct, higher molecular weight. This mass difference is the cornerstone of its primary application in research: serving as an internal standard for the precise quantification of Epichlorohydrin in various matrices.
The use of a deuterated internal standard is a powerful technique in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation, injection volume, and instrument response. Since the deuterated standard behaves nearly identically to the analyte of interest (the non-deuterated Epichlorohydrin) throughout the analytical process, any loss or variation experienced by the analyte will be mirrored by the internal standard. This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calibration and measurement.[1]
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and analysis.
-
Enhanced Method Robustness: Minimizes the impact of matrix effects, where other components in the sample can interfere with the analyte signal.
-
Reliable Quantification: Allows for accurate measurement even at trace levels.
Quantitative Data
The physical and chemical properties of this compound are crucial for its application as an internal standard. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₃D₅ClO | Sigma-Aldrich |
| Molecular Weight | 97.56 g/mol | Sigma-Aldrich |
| Isotopic Purity | ≥98 atom % D | Sigma-Aldrich |
| Chemical Purity | ≥99% (CP) | Sigma-Aldrich |
| Boiling Point | 115-117 °C | Sigma-Aldrich |
| Density | 1.247 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.438 | Sigma-Aldrich |
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is utilized as an internal standard.
Determination of Epichlorohydrin in Drinking Water by Isotope Dilution GC-MS
This protocol is adapted from a method for the trace analysis of epichlorohydrin in drinking water.[1]
Objective: To accurately quantify the concentration of epichlorohydrin in a drinking water sample using this compound as an internal standard.
Materials:
-
This compound solution (internal standard)
-
Epichlorohydrin standard solutions for calibration
-
Activated carbon
-
Acetone (analytical grade)
-
Deionized water
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To a known volume of the drinking water sample, add a precise amount of the this compound internal standard solution.
-
Add activated carbon to the sample to adsorb the epichlorohydrin and its deuterated analog.
-
Centrifuge the sample at 2739 × g for 10 minutes to pellet the activated carbon and remove the water.
-
Decant the supernatant.
-
Add 1.0 mL of acetone to the activated carbon pellet to desorb the epichlorohydrin and this compound.
-
Allow the desorption to proceed for 1 hour.
-
The resulting acetone solution is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Epichlorohydrin: m/z 57 (quantification), m/z 62, and m/z 49 (confirmation).[2]
-
This compound: m/z 62 (quantification, due to the deuterium labeling) and other relevant fragment ions.
-
-
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of epichlorohydrin and a constant concentration of this compound.
-
The ratio of the peak area of the epichlorohydrin quantification ion (m/z 57) to the peak area of the this compound quantification ion (m/z 62) is plotted against the concentration of epichlorohydrin.
-
The concentration of epichlorohydrin in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
-
Method Validation Data:
| Parameter | Result |
| Linear Range | 0.0645 - 3.8700 µg/L |
| Correlation Coefficient (r) | > 0.999 |
| Relative Standard Deviation (RSD) | 3.1% - 7.9% |
| Average Recoveries | 95.7% - 98.7% |
| Limit of Detection (LOD) | 0.015 µg/L |
| Limit of Quantification (LOQ) | 0.052 µg/L |
Migration Testing of Epichlorohydrin from Food Contact Materials
Epichlorohydrin-based epoxy resins are often used as coatings in food and beverage cans. Migration testing is crucial to ensure that epichlorohydrin does not leach into the food product. This compound can be used as an internal standard in these migration studies.
Objective: To determine the amount of epichlorohydrin that migrates from a can coating into a food simulant.
Materials:
-
This compound solution (internal standard)
-
Food simulant (e.g., n-pentane for fatty foods)
-
Sample cans with epoxy resin coating
-
GC-MS system
Procedure:
-
Sample Preparation:
-
A sample can is filled with a known volume of the food simulant (e.g., n-pentane).
-
A precise amount of the this compound internal standard is added to the simulant.
-
The can is sealed and stored under specific conditions (e.g., 2 hours at 25 °C) to simulate food contact.
-
After the incubation period, the food simulant is collected for analysis.
-
-
GC-MS Analysis:
-
The GC-MS parameters would be similar to those described in the drinking water analysis protocol, with potential modifications to the temperature program to optimize for the n-pentane matrix.
-
-
Quantification:
-
Quantification is performed using the isotope dilution method as described previously, by creating a calibration curve with known concentrations of epichlorohydrin in the food simulant.
-
Visualizing the Workflow
The use of an internal standard is a fundamental concept in analytical chemistry. The following diagrams, created using the DOT language, illustrate the logical workflow of an experiment utilizing this compound.
Caption: Workflow for the quantification of epichlorohydrin using an internal standard.
The following diagram illustrates the principle of isotope dilution mass spectrometry.
Caption: Principle of isotope dilution mass spectrometry for accurate quantification.
Conclusion
This compound is an indispensable tool for researchers and analytical chemists requiring accurate and precise quantification of epichlorohydrin. Its use as an internal standard in isotope dilution mass spectrometry-based methods, such as GC-MS, significantly enhances the reliability of analytical data. The detailed protocols and workflows provided in this guide offer a practical framework for the application of this compound in environmental monitoring, food safety testing, and other research areas where the accurate measurement of epichlorohydrin is critical. As regulatory standards for chemical contaminants become more stringent, the use of deuterated internal standards like this compound will continue to be a cornerstone of high-quality analytical science.
References
An In-depth Technical Guide to the Safety and Handling of Epichlorohydrin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Epichlorohydrin-d5, a deuterated analog of the highly reactive epoxide, epichlorohydrin. This document is intended to serve as an essential resource for laboratory personnel, outlining critical safety protocols, toxicological data, and experimental considerations to ensure the safe and effective use of this compound in a research and development setting.
Introduction
This compound (C₃D₅ClO) is a stable isotope-labeled form of epichlorohydrin, a colorless liquid with a chloroform-like odor.[1][2] Due to its structural similarity to its non-deuterated counterpart, it is presumed to exhibit similar chemical reactivity and toxicity. Epichlorohydrin is a versatile bifunctional electrophile used in the synthesis of various organic compounds, including polymers and pharmaceuticals. The deuterated form, this compound, is particularly valuable as an internal standard in quantitative mass spectrometry-based analyses, allowing for precise and accurate measurements by correcting for matrix effects and variations during sample preparation and analysis.[3][4]
However, the high reactivity that makes epichlorohydrin a useful synthetic building block also underlies its significant toxicity. It is classified as a probable human carcinogen and a mutagen, capable of alkylating biological macromolecules such as DNA and proteins.[5][6] Therefore, stringent adherence to safety protocols is paramount when handling this compound.
Hazard Identification and Classification
This compound is a hazardous substance and should be handled with extreme caution. Based on the data for its non-deuterated form, it is classified as:
-
Flammable Liquid: It is a flammable liquid and vapor.[7]
-
Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7]
-
Sensitization: May cause an allergic skin reaction.[7]
-
Carcinogenicity: May cause cancer. It is classified as a Group B2, probable human carcinogen by the EPA.[7][8]
-
Mutagenicity: Known to be a mutagen.[5]
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 69533-54-6 | [5][9] |
| Molecular Formula | C₃D₅ClO | [5] |
| Molecular Weight | 97.56 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Odor | Chloroform-like, slightly irritating | [1][10] |
| Boiling Point | 115-117 °C (lit.) | [5][11] |
| Melting Point | -57 °C (lit.) | [5][11] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [5] |
| Density | 1.247 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.438 (lit.) | [5][11] |
| Solubility | Soluble in water. Miscible with many organic solvents. | [1] |
Toxicological Data
| Endpoint | Value | Species | Route | Reference(s) |
| IDLH (Immediately Dangerous to Life or Health) | 75 ppm | Human | Inhalation | [10] |
| OSHA PEL (Permissible Exposure Limit) | 5 ppm (TWA) | Human | Inhalation | [5][10] |
| ACGIH TLV (Threshold Limit Value) | 0.5 ppm (TWA) | Human | Inhalation | [5] |
| LC₅₀ (Lethal Concentration, 50%) | 2,165 ppm (1-hour) | Rat (female) | Inhalation | [12] |
| LC₅₀ (Lethal Concentration, 50%) | 3,617 ppm (1-hour) | Rat (male) | Inhalation | [12] |
Note: Toxicological data is primarily for the non-deuterated form, epichlorohydrin, and should be considered representative for this compound.
Safety and Handling
Strict adherence to safety protocols is mandatory when working with this compound.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][11]
-
Ventilation: Ensure adequate general ventilation in the laboratory.[7]
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves. Double gloving is recommended. Consult glove manufacturer's compatibility charts for suitable materials (e.g., Viton®, Butyl rubber). Do not use latex gloves.[11]
-
Eye Protection: Chemical safety goggles and a face shield are required.[11]
-
Lab Coat: A flame-resistant lab coat should be worn.[7]
-
Respiratory Protection: For situations with potential for exposure above the PEL, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]
Safe Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13]
Spill and Disposal Procedures
-
Spills:
-
Disposal:
Biological Effects and Signaling Pathways
Epichlorohydrin is a bifunctional alkylating agent, which is the primary mechanism behind its toxicity. It can react with nucleophilic sites on cellular macromolecules, including DNA and proteins, leading to the formation of adducts and cross-links.
Metabolic Pathways
Epichlorohydrin is primarily metabolized through two main pathways:
-
Glutathione (GSH) Conjugation: This is a major detoxification pathway catalyzed by glutathione S-transferases (GSTs). The nucleophilic thiol group of glutathione attacks the epoxide ring of epichlorohydrin, leading to the formation of a glutathione conjugate. This conjugate is further metabolized to mercapturic acid and excreted.[14][15]
-
Hydrolysis by Epoxide Hydrolase (EH): Epoxide hydrolases catalyze the addition of water to the epoxide ring, forming the corresponding diol (3-chloro-1,2-propanediol). This diol is generally less reactive and can be further metabolized and excreted.[8][14][16]
Mechanism of Toxicity: DNA and Protein Cross-linking
The carcinogenicity and mutagenicity of epichlorohydrin are attributed to its ability to form adducts and cross-links with DNA. As a bifunctional agent, it can react with two different nucleophilic sites, either on the same DNA strand (intrastrand cross-link), on opposite DNA strands (interstrand cross-link), or between DNA and a protein (DNA-protein cross-link). These lesions can block DNA replication and transcription, leading to mutations and cell death.
Experimental Protocols
The following sections provide overviews of experimental protocols where this compound may be utilized. These are general methodologies and may require optimization for specific research applications.
General Laboratory Workflow for Handling this compound
Protocol: Detection of DNA-Protein Cross-links using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including DNA-protein cross-links (DPCs).[17][18] The principle is that DPCs reduce the migration of DNA in the agarose gel during electrophoresis.
Materials:
-
CometAssay® kit (or equivalent reagents)
-
Lysis solution
-
Alkaline unwinding solution (pH > 13)
-
Electrophoresis buffer
-
SYBR® Green or other DNA stain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound. Wash with ice-cold PBS and resuspend at an appropriate concentration.[18]
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose and pipette onto a CometSlide™. Allow to solidify.[18]
-
Lysis: Immerse slides in lysis solution to remove cell membranes and cytoplasm, leaving the nucleoids.[18]
-
Enzymatic Digestion (Optional, for DPC detection): To specifically detect DPCs, a proteinase K digestion step can be included after lysis to digest the cross-linked proteins, which would then show an increase in DNA migration compared to non-digested samples.
-
Alkaline Unwinding: Place slides in an alkaline solution to unwind the DNA.[18]
-
Electrophoresis: Perform electrophoresis under alkaline conditions. DNA fragments migrate out of the nucleoid, forming a "comet tail."[18]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[18]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software. A reduction in tail moment compared to a positive control (e.g., ionizing radiation) can indicate the presence of cross-links.[17]
Protocol: Analysis of DNA Adducts by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE can be used to resolve single-stranded DNA fragments and to detect the presence of bulky adducts, which can cause a shift in the migration pattern.[9][19][20]
Materials:
-
Acrylamide/bis-acrylamide solution
-
Urea
-
Ammonium persulfate (APS)
-
TEMED
-
TBE buffer
-
DNA loading dye
-
DNA stain (e.g., SYBR Gold)
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel containing 7-8 M urea. The percentage of acrylamide will depend on the size of the DNA fragments being analyzed.[19][20]
-
Sample Preparation: DNA samples (e.g., oligonucleotides) are reacted with this compound. The samples are then mixed with a denaturing loading dye.[9]
-
Denaturation: Heat the samples at 95 °C for 5 minutes to denature the DNA, then snap-cool on ice.[9]
-
Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant voltage or power to maintain a high temperature, which aids in denaturation.[19][20]
-
Staining and Visualization: After electrophoresis, stain the gel with a fluorescent DNA stain and visualize the bands using a gel imager. The formation of adducts or cross-links can result in bands with altered mobility compared to the untreated control.[9]
Application: Use of this compound as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the quantification of epichlorohydrin in various matrices due to its similar chemical and physical properties but distinct mass.[3]
General Procedure:
-
Sample Preparation: A known amount of this compound is spiked into the unknown sample and calibration standards at the beginning of the sample preparation process.[21]
-
Extraction: The analyte and internal standard are extracted from the sample matrix (e.g., using liquid-liquid extraction or solid-phase extraction).
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analytes are separated by liquid chromatography and detected by tandem mass spectrometry. Due to its low mass and high polarity, derivatization may be necessary for good ionization and chromatographic retention.[22]
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated for both the unknown samples and the calibration standards. A calibration curve is generated by plotting the peak area ratio against the concentration of the standards. The concentration of the analyte in the unknown samples is then determined from this curve.
Conclusion
This compound is a valuable tool in analytical and synthetic chemistry, but its handling requires a thorough understanding of its significant hazards. This guide provides a comprehensive overview of the necessary safety precautions, toxicological properties, and relevant experimental considerations. All personnel working with this compound must be properly trained and adhere strictly to the established safety protocols to minimize the risk of exposure and ensure a safe laboratory environment.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the manufacturer before handling this compound and follow all institutional and regulatory guidelines.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard for lc-ms/ms method | Sigma-Aldrich [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. babraham.ac.uk [babraham.ac.uk]
- 9. Epichlorohydrin - IDLH | NIOSH | CDC [cdc.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. epa.gov [epa.gov]
- 12. capotchem.com [capotchem.com]
- 13. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detoxication pathways involving glutathione and epoxide hydrolase in the in vitro metabolism of chloroprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the epoxide hydrolase from an epichlorohydrin-degrading Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharmaservices.com [biopharmaservices.com]
- 21. researchgate.net [researchgate.net]
- 22. lcms.cz [lcms.cz]
A Technical Guide to Commercial Suppliers and Applications of Epichlorohydrin-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of Epichlorohydrin-d5, its applications, and detailed experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their analytical and research needs.
Introduction to this compound
This compound is a deuterated form of epichlorohydrin, a versatile organochlorine compound. In this compound, five hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based methods. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of epichlorohydrin in analytical procedures, while its distinct mass allows for easy differentiation by a mass spectrometer.
Commercial Suppliers of this compound
A number of reputable chemical suppliers offer this compound for research and developmental purposes. The following tables provide a comparative summary of the product specifications from several key suppliers. It is important to note that lot-specific data, including precise isotopic enrichment and purity, should always be confirmed by consulting the Certificate of Analysis (CoA) from the supplier.
Table 1: General Product Specifications
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 492515 | 69533-54-6 | C₃D₅ClO | 97.56 |
| Cambridge Isotope Laboratories, Inc. | DLM-1008 | 69533-54-6 | C₃D₅ClO | 97.56 |
| Santa Cruz Biotechnology, Inc. | sc-210083 | 69533-54-6 | C₃D₅ClO | 97.56 |
| Toronto Research Chemicals | E582302 | 69533-54-6 | C₃D₅ClO | 97.56 |
| LGC Standards | TRC-E582302 | 69533-54-6 | C₃D₅ClO | 97.56 |
| Clearsynth | CS-T-54063 | 69533-54-6 | C₃D₅ClO | 97.56 |
Table 2: Purity and Isotopic Enrichment
| Supplier | Chemical Purity | Isotopic Purity (atom % D) | Notes |
| Sigma-Aldrich | ≥99% (CP) | ≥98 atom % D | Contains hydroquinone as a stabilizer. |
| Cambridge Isotope Laboratories, Inc. | 98%[1] | 98%[1] | - |
| Santa Cruz Biotechnology, Inc. | - | - | Refer to Certificate of Analysis for lot-specific data.[2] |
| Toronto Research Chemicals | - | - | - |
| LGC Standards | >95% (GC)[3] | - | - |
| Clearsynth | - | - | Refer to MSDS for accurate information.[2] |
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Clear liquid | |
| Boiling Point | 115-117 °C (lit.) | |
| Melting Point | -57 °C (lit.) | |
| Density | 1.247 g/mL at 25 °C | |
| Refractive Index | n20/D 1.438 (lit.) | |
| Flash Point | 33 °C - closed cup |
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of epichlorohydrin in various matrices, such as water, food packaging, and pharmaceutical preparations.[4][5][6] The following is a detailed protocol for the determination of epichlorohydrin in a liquid sample using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a synthesized representation based on established analytical methodologies.[4][7]
Objective
To quantify the concentration of epichlorohydrin in a liquid sample using an isotope dilution GC-MS method.
Materials and Reagents
-
Epichlorohydrin (analytical standard)
-
This compound (internal standard)
-
Methanol (or other suitable solvent, HPLC grade)
-
Deionized water (for calibration standards)
-
Sample vials (2 mL, with screw caps and septa)
-
Micropipettes and tips
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Preparation of Standard Solutions
-
Primary Stock Solution of Epichlorohydrin (1000 µg/mL): Accurately weigh 10 mg of epichlorohydrin analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution of epichlorohydrin with deionized water to achieve concentrations ranging from 0.1 µg/L to 50 µg/L.
-
Internal Standard Spiking Solution: Spike each calibration standard and the unknown samples with the this compound primary stock solution to a final concentration of 5 µg/L.
Sample Preparation
-
Transfer 1 mL of the liquid sample into a 2 mL sample vial.
-
Add a known amount of the this compound primary stock solution to the sample to achieve a final concentration of 5 µg/L.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
GC-MS Analysis
-
GC Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Epichlorohydrin: m/z 57 (quantifier), m/z 62, and m/z 49 (qualifiers).
-
This compound: m/z 62 (quantifier), m/z 66, and m/z 52 (qualifiers).
-
-
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both epichlorohydrin and this compound.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)
-
Construct a calibration curve by plotting the area ratio (Area of Analyte / Area of Internal Standard) against the concentration ratio (Concentration of Analyte / Concentration of Internal Standard).
-
Determine the concentration of epichlorohydrin in the unknown sample by using the measured area ratio and the calibration curve.
Visualizations
The following diagrams illustrate key workflows and concepts related to the procurement and application of this compound.
Caption: Procurement Workflow for this compound.
Caption: Primary Applications of this compound.
References
- 1. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-10 [isotope.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | CAS 69533-54-6 | LGC Standards [lgcstandards.com]
- 4. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. [Studies on the analytical method for epichlorohydrin from internal can coatings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Stability and Storage of Epichlorohydrin-d5
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of isotopically labeled compounds like Epichlorohydrin-d5 is critical for ensuring experimental accuracy and safety. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and appropriate handling procedures for this compound.
Chemical and Physical Properties
This compound is the deuterated form of Epichlorohydrin, a reactive electrophilic compound. Its physical properties are similar to its non-deuterated counterpart. The primary difference lies in its isotopic purity and its use as an internal standard in analytical applications.
| Property | Value | Citations |
| Chemical Formula | C₃D₅ClO | [1][2] |
| Molecular Weight | ~97.56 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 115-117 °C (lit.) | [2] |
| Melting Point | -57 °C (lit.) | [2] |
| Density | ~1.247 g/mL at 25 °C | [2] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [2] |
| Solubility in Water | Moderately soluble | [3] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
| Common Stabilizer | Hydroquinone | [2] |
Stability Profile and Degradation
This compound is a stable compound when stored under the recommended conditions.[1][4] However, its high reactivity makes it susceptible to degradation through several pathways, primarily hydrolysis and polymerization.
Quantitative Stability Data
Quantitative data on the shelf-life of this compound is often lot-specific and should be obtained from the manufacturer's certificate of analysis. However, studies on epichlorohydrin provide valuable insights into its stability:
| Condition | Observation | Citations |
| Aqueous Solution (pH 7, 20°C) | Half-life of 160 hours. | [3] |
| Room Temperature Storage | Minimal degradation observed after 2 days. | [5] |
| Room Temperature Storage | 30-40% degradation after 7 days. | [5] |
| Room Temperature Storage | Complete degradation within 14 days. | [5] |
| Refrigerated Storage | Effective at maintaining concentration for at least 7 days. | [5] |
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and polymerization. These reactions can be initiated by moisture, acids, bases, and elevated temperatures.
-
Hydrolysis: In the presence of water, the epoxide ring can open to form 3-chloro-1,2-propanediol-d5. This reaction is catalyzed by both acids and bases.
-
Polymerization: this compound can undergo cationic or anionic ring-opening polymerization to form poly(this compound). This can be initiated by strong acids, bases, or heat. If this occurs in a sealed container, it can lead to a dangerous pressure buildup.[5]
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.
Storage Conditions Summary
| Parameter | Recommendation | Citations |
| Temperature | Refrigerate at 4°C. | [1] |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | [6] |
| Container | Tightly closed, amber glass vials. | [6] |
| Light Exposure | Protect from light. | [7] |
| Moisture | Store in a dry, well-ventilated place. Avoid moisture. | [4][6][7] |
| Ignition Sources | Keep away from heat, sparks, and open flames. | [6][7] |
Incompatible Materials
To prevent degradation and hazardous reactions, avoid contact with the following:
Experimental Protocol: Stability Assessment of this compound
This section outlines a general protocol for conducting a stability study of this compound, based on ICH guidelines.
Objective
To evaluate the stability of a specific batch of this compound under various stress conditions to determine its re-test period or shelf-life and to identify potential degradation products.
Materials and Equipment
-
This compound sample
-
Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)
-
Stability chambers with controlled temperature and humidity
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC system with a suitable detector (e.g., FID or MS)[6][8]
-
Validated stability-indicating analytical method
Experimental Workflow
Procedure
-
Initial Analysis (Time 0):
-
Perform a complete analysis of the this compound batch to establish its initial purity, appearance, and the concentration of any impurities.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound into a sufficient number of vials for all time points and conditions.
-
Place the samples into stability chambers set to the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Forced Degradation Studies:
-
Expose the sample to stress conditions to identify potential degradation products and demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Reflux with 0.1N HCl at 60°C.
-
Base Hydrolysis: Reflux with 0.1N NaOH at 60°C.
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid or liquid sample at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Sampling and Analysis:
-
Pull samples from the stability chambers at predetermined intervals.
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analyze the samples using a validated stability-indicating method (e.g., GC-FID, GC-MS, or HPLC-UV).
-
The analysis should quantify the parent compound and any significant degradation products.
-
-
Data Evaluation:
-
Evaluate the data for trends in the assay of this compound and the formation of degradation products over time.
-
If a significant change occurs during accelerated testing, the proposed re-test period will be based on the real-time data from the long-term storage condition.
-
By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their studies, leading to more accurate and reproducible results.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound D = 98atom , = 99 CP, Yes hydroquinone stabilizer 69533-54-6 [sigmaaldrich.com]
- 3. olinepoxy.com [olinepoxy.com]
- 4. capotchem.com [capotchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. tsijournals.com [tsijournals.com]
Methodological & Application
Application Note and Protocol: Quantification of Epichlorohydrin in Water Samples using Epichlorohydrin-d5 as an Internal Standard by GC/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epichlorohydrin is a reactive organochlorine compound and a probable human carcinogen used in the production of plastics, epoxy resins, and other industrial chemicals.[1] Its potential to leach into water sources from various materials necessitates sensitive and accurate monitoring.[2] This document outlines a robust Gas Chromatography/Mass Spectrometry (GC/MS) method for the quantification of epichlorohydrin in aqueous samples, employing Epichlorohydrin-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The use of a deuterated internal standard is a well-established technique for achieving accurate quantification in complex matrices.[3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of epichlorohydrin.
Reagents and Materials
-
Epichlorohydrin (ECH), analytical standard grade
-
This compound (ECH-d5), ≥98 atom % D[4]
-
Methanol, GC gradient grade
-
Dichloromethane (DCM), GC gradient grade
-
Sodium chloride (NaCl), analytical grade
-
Deionized water, 18.2 MΩ·cm
-
Helium (carrier gas), 99.999% purity
-
20 mL headspace vials with PTFE-lined septa
-
Autosampler vials with inserts
-
Standard laboratory glassware
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC/MS)
-
Headspace Autosampler or Purge and Trap System
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
Preparation of Standard Solutions
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of epichlorohydrin and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in the dark.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to create calibration standards ranging from 0.1 µg/L to 50 µg/L.[2] A typical calibration curve might include concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/L.
Internal Standard Spiking Solution (e.g., 10 µg/L): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/L.
Sample Preparation
Two primary methods for sample preparation are presented below: Headspace (HS) analysis and Liquid-Liquid Extraction (LLE). The choice of method may depend on the required sensitivity and available equipment.
Method A: Headspace (HS) Analysis [2]
-
Transfer a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
Add a defined amount of NaCl (e.g., 2.5 g) to increase the volatility of epichlorohydrin.
-
Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 10 µL of a 10 µg/L solution to yield a final concentration of 10 ng/L).
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex the vial for 30 seconds to ensure homogeneity.
-
Place the vial in the headspace autosampler for analysis.
Method B: Liquid-Liquid Extraction (LLE) [1]
-
Transfer a 9 mL aliquot of the deionized water sample to a high-recovery vial.[1]
-
Spike the sample with the epichlorohydrin standard to prepare calibration standards, or use the unspiked sample for analysis.[1]
-
Add a known amount of the this compound internal standard.
-
Add 300 µL of dichloromethane (DCM) as the extraction solvent.[1]
-
Shake the mixture vigorously for 60 seconds.[1]
-
Centrifuge at 4500 rpm for 90 seconds to separate the layers.[1]
-
Carefully transfer a 100 µL aliquot of the bottom DCM layer to an autosampler vial for GC/MS analysis.[1]
GC/MS Parameters
The following table outlines typical GC/MS parameters for the analysis of epichlorohydrin.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-WAX or equivalent (e.g., 60 m x 0.25 mm ID, 0.5 µm film thickness)[2] |
| Inlet Temperature | 220°C[5] |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50°C, hold for 5 minRamp 1: 10°C/min to 100°CRamp 2: 25°C/min to 220°C, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Epichlorohydrin | 57 (Quantifier), 62, 49 (Qualifiers)[2] |
| This compound | 62 (Quantifier), 66, 52 (Qualifiers) - inferred from M+5 shift |
Data Analysis and Quantitative Data Summary
The quantification of epichlorohydrin is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of epichlorohydrin in the samples is then determined from this curve.
The following tables summarize the quantitative data from method validation studies.
Table 1: Method Detection and Quantitation Limits
| Parameter | Concentration (µg/L) | Reference |
| Limit of Detection (LOD) | 0.015 | [3] |
| Limit of Quantitation (LOQ) | 0.052 | [3] |
Table 2: Linearity of the Method
| Analyte | Linear Range (µg/L) | Correlation Coefficient (r²) | Reference |
| Epichlorohydrin | 0.0645 - 3.87 | > 0.999 | [3] |
| Epichlorohydrin | 0.1 - 50 | 0.9993 | [2] |
Table 3: Accuracy and Precision
| Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| 0.0806 | 95.7 - 98.7 | 7.9 | [3] |
| 0.3230 | 95.7 - 98.7 | 4.7 | [3] |
| 3.2300 | 95.7 - 98.7 | 3.1 | [3] |
| 8.0 | 103.6 | 4.7 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC/MS analysis of epichlorohydrin using an internal standard.
Caption: Experimental workflow for epichlorohydrin analysis.
Conclusion
The described GC/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of epichlorohydrin in aqueous samples. The detailed protocols and established performance characteristics demonstrate its suitability for routine monitoring and research applications in environmental and pharmaceutical settings.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. gcms.cz [gcms.cz]
- 3. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound D = 98atom , = 99 CP, Yes hydroquinone stabilizer 69533-54-6 [sigmaaldrich.com]
- 5. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Epichlorohydrin in Water Samples by Isotope Dilution Mass Spectrometry using Epichlorohydrin-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epichlorohydrin (ECH) is a reactive chemical intermediate used in the synthesis of various products, including epoxy resins, glycerol, and pharmaceuticals.[1][2] Due to its potential carcinogenicity, monitoring its presence in environmental and consumer products, such as drinking water and food packaging, is of high importance.[1][3][4] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level contaminants. This method utilizes a stable isotope-labeled version of the analyte as an internal standard to compensate for sample loss during preparation and instrumental variations.[5][6] This application note provides a detailed protocol for the determination of epichlorohydrin in water samples using Epichlorohydrin-d5 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying a substance in a sample. It relies on the addition of a known amount of an isotopically labeled form of the analyte (in this case, this compound) to the sample. This "isotopic spike" serves as an internal standard. The fundamental principle is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, an accurate and precise quantification of the analyte in the original sample can be achieved, as this ratio is unaffected by sample losses during processing.[6]
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
This protocol is based on the method described for the determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry.[7]
Materials and Reagents
-
Epichlorohydrin (ECH), analytical standard
-
Acetone, HPLC grade
-
Methanol, HPLC grade
-
Activated Carbon
-
Deionized water
-
Sample vials
Preparation of Standard Solutions
-
Epichlorohydrin Stock Solution (1 mg/mL): Accurately weigh 10 mg of epichlorohydrin and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with deionized water to create a calibration curve. The concentration range should encompass the expected concentration of the samples. A typical range is 0.0645 to 3.8700 µg/L.[7]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into all samples, standards, and blanks.
Sample Preparation
-
Spiking: To a known volume of the water sample, add a precise amount of the this compound internal standard solution.
-
Adsorption: Add activated carbon to the spiked water sample to adsorb the epichlorohydrin and this compound.
-
Centrifugation: Centrifuge the sample at 2739 × g for 10 minutes to pellet the activated carbon and remove the water.[7]
-
Desorption: Decant the supernatant and add 1.0 mL of acetone to the activated carbon pellet to desorb the analytes.[7]
-
Extraction: Vortex the sample for 1 hour to ensure complete desorption.
-
Analysis: Transfer the acetone extract to a GC vial for analysis.
Caption: Experimental workflow for epichlorohydrin analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters. Optimization may be required for different instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-WAX capillary column or equivalent[12] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Epichlorohydrin: 57, 62, 49[13]; this compound: (adjust for mass shift) |
Data Presentation
The following table summarizes the quantitative performance data from a study utilizing isotope dilution GC-MS for the analysis of epichlorohydrin in drinking water.[7]
| Parameter | Result |
| Linearity Range | 0.0645 - 3.8700 µg/L[7] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Limit of Detection (LOD) | 0.015 µg/L[7] |
| Limit of Quantification (LOQ) | 0.052 µg/L[7] |
| Precision (RSD) | |
| 0.0806 µg/L | 7.9%[7] |
| 0.3230 µg/L | 4.7%[7] |
| 3.2300 µg/L | 3.1%[7] |
| Accuracy (Recovery) | 95.7% - 98.7%[7] |
Discussion
The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a robust and reliable approach for the quantification of epichlorohydrin in water samples. The method demonstrates excellent linearity, low detection limits, and high precision and accuracy, making it suitable for trace-level analysis and regulatory monitoring.[7] The sample preparation procedure involving activated carbon adsorption is a simple and effective way to concentrate the analyte from a water matrix. While this application note focuses on water analysis, the principles of IDMS with this compound can be adapted for other matrices, such as food simulants or biological samples, with appropriate validation of the sample preparation method. Other analytical techniques for epichlorohydrin determination include derivatization followed by GC-MS or LC-MS, and headspace GC-MS.[13][14][15][16] The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation.
Conclusion
The described isotope dilution GC-MS method using this compound is a highly effective and sensitive technique for the quantitative analysis of epichlorohydrin in water. This method is well-suited for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate and precise measurements of this compound.
References
- 1. hpst.cz [hpst.cz]
- 2. olinepoxy.com [olinepoxy.com]
- 3. shimadzu.com [shimadzu.com]
- 4. cdn.who.int [cdn.who.int]
- 5. benchchem.com [benchchem.com]
- 6. osti.gov [osti.gov]
- 7. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS 69533-54-6 | LGC Standards [lgcstandards.com]
- 9. (±)-Epichlorohydrin-d5 | CAS 69533-54-6 | LGC Standards [lgcstandards.com]
- 10. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-1 [isotope.com]
- 11. 环氧氯丙烷-d5 ≥98 atom % D, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 12. [Studies on the analytical method for epichlorohydrin from internal can coatings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. New method for determination of epichlorohydrin in epoxy-coated cans by oxolane derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of epichlorohydrin by sulfite derivatization and ion chromatography: characterization of the sulfite derivatives by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Epichlorohydrin in Water Using Epichlorohydrin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epichlorohydrin (ECH) is a highly reactive organic compound used in the production of various polymers and resins. Due to its potential carcinogenicity and toxicity, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union have set stringent limits for its presence in drinking water, often at the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) level.[1][2][3][4] Accurate and sensitive quantification of epichlorohydrin in aqueous matrices is therefore crucial for ensuring public health and safety.
This document provides detailed application notes and protocols for the determination of epichlorohydrin in water using gas chromatography-mass spectrometry (GC-MS) with an isotopic dilution method employing epichlorohydrin-d5 as an internal standard.[5] Isotope dilution mass spectrometry is a highly accurate quantification technique that corrects for sample matrix effects and variations in extraction efficiency and instrument response.
Principle of the Method
The method is based on the addition of a known amount of a stable isotope-labeled internal standard, this compound, to the water sample. The native epichlorohydrin and the deuterated internal standard are then extracted from the water matrix and analyzed by GC-MS. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-extracts and co-elutes, allowing for accurate quantification by measuring the ratio of the analyte to the internal standard. This approach minimizes errors that can be introduced during sample preparation and analysis.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (HPLC grade), Methylene chloride (GC grade), Acetone (GC grade)[5]
-
Standards: Epichlorohydrin (analytical standard), this compound (internal standard)
-
Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate
-
Water: Deionized water, free of epichlorohydrin
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa, separatory funnels
Standard Solution Preparation
-
Epichlorohydrin Stock Standard (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of pure epichlorohydrin into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Store at 4°C.
-
This compound Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL): Prepare in the same manner as the epichlorohydrin stock standard using this compound.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standards with deionized water. A typical calibration range is 0.05 to 5.0 µg/L.[5] Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 1 µg/L).
Sample Preparation (Liquid-Liquid Extraction)
-
Measure a 100 mL water sample into a 250 mL separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 10 g of sodium chloride to the sample and dissolve by shaking.[6]
-
Add 20 mL of methylene chloride to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[6]
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction two more times with fresh 20 mL portions of methylene chloride, combining the extracts.[6]
-
Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen or a Kuderna-Danish (K-D) concentrator.[6]
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
Alternative Sample Preparation: Purge and Trap (P&T)
For lower detection limits, Purge and Trap (P&T) is a suitable technique.[2][3][4][7]
-
Add a 5-25 mL water sample to a P&T sparging vessel.
-
Spike the sample with the this compound internal standard.
-
The sample is purged with an inert gas (e.g., helium or nitrogen).
-
The purged volatile compounds, including epichlorohydrin and its deuterated analog, are trapped on a sorbent trap.
-
The trap is then rapidly heated to desorb the analytes onto the GC column.
Alternative Sample Preparation: Headspace (HS)
Headspace analysis is a simpler technique that requires minimal sample pretreatment.[1][8]
-
Place a 10 mL water sample into a 20 mL headspace vial.[8]
-
Spike the sample with the this compound internal standard.
-
Seal the vial and place it in the headspace autosampler.
-
The vial is heated to a specific temperature to allow the volatile compounds to partition into the headspace.
-
A portion of the headspace gas is then injected into the GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 2 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Epichlorohydrin | 57[1] | 49, 62[1] |
| This compound | 62 | 52, 67 |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of the epichlorohydrin quantifier ion to the peak area of the this compound quantifier ion against the concentration of the epichlorohydrin standards. A linear regression is then applied to the data.
-
Quantification: The concentration of epichlorohydrin in the water samples is determined from the peak area ratio of the analyte to the internal standard using the calibration curve.
Quantitative Data Summary
The following table summarizes typical method performance data.
| Parameter | Result | Reference |
| Linearity Range | 0.0645 - 3.8700 µg/L | [5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.015 µg/L | [5] |
| Limit of Quantification (LOQ) | 0.052 µg/L | [5] |
| Precision (RSD%) | 3.1% - 7.9% | [5] |
| Accuracy (Recovery %) | 95.7% - 98.7% | [5] |
Experimental Workflow Diagram
Caption: Workflow for the quantification of epichlorohydrin in water.
Logical Relationship of the Isotope Dilution Method
Caption: Principle of the isotope dilution method for accurate quantification.
References
- 1. gcms.cz [gcms.cz]
- 2. teledynelabs.com [teledynelabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hpst.cz [hpst.cz]
- 5. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. shimadzu.com [shimadzu.com]
Application Note: Determination of Epichlorohydrin in Pharmaceutical Ingredients by Headspace GC/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive static headspace gas chromatography-mass spectrometry (HS-GC/MS) method for the quantification of residual epichlorohydrin (ECH) in drug substances. Due to its classification as a potential carcinogen, stringent control of ECH levels in pharmaceuticals is critical.[1] This method employs a deuterated internal standard (d5-epichlorohydrin) to ensure high accuracy and precision, meeting the rigorous requirements of regulatory bodies such as the European Medicines Agency (EMEA) and the Food and Drug Administration (FDA).[1] The procedure is validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for routine quality control in the pharmaceutical industry.
Introduction
Epichlorohydrin (1-chloro-2,3-epoxypropane) is a reactive industrial chemical primarily used in the production of epoxy resins, synthetic glycerin, and polymers.[2][3] In the pharmaceutical industry, it can be used as a cross-linking agent in the synthesis of certain drug substances, such as sevelamer hydrochloride.[1] However, ECH is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is considered a genotoxic impurity.[1][2][4] Consequently, its presence in final drug products must be strictly limited to a Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[1]
This necessitates a highly sensitive and specific analytical method for its determination at trace levels. Headspace sampling coupled with GC/MS is an ideal technique as it minimizes matrix effects and allows for the analysis of volatile impurities in complex sample matrices without extensive sample preparation. The use of a stable isotope-labeled internal standard, such as d5-epichlorohydrin, provides superior quantitation by compensating for variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for this method, suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Epichlorohydrin (ECH): Analytical standard grade
-
d5-Epichlorohydrin (ECH-d5): Isotopic standard
-
Solvent/Diluent: Dimethyl sulfoxide (DMSO), GC grade
-
Sample: Active Pharmaceutical Ingredient (API) to be tested
-
Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps
Instrumentation
-
Gas Chromatograph (GC): Agilent 8890 or equivalent
-
Mass Spectrometer (MS): Agilent 5977B or equivalent
-
Headspace Autosampler: G1888A or equivalent
-
GC Column: DB-624UI (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent polar capillary column like Zebron ZB-WAX (60 m x 0.53 mm, 1 µm film thickness).[1][6]
Standard and Sample Preparation
3.1. Standard Stock Solution (1 mg/mL ECH): Accurately weigh approximately 100 mg of ECH into a 100 mL volumetric flask containing about 50 mL of DMSO. Mix to dissolve and dilute to volume with DMSO.
3.2. Internal Standard Stock Solution (1 mg/mL ECH-d5): Accurately weigh approximately 10 mg of ECH-d5 into a 10 mL volumetric flask containing about 5 mL of DMSO. Mix to dissolve and dilute to volume with DMSO.
3.3. Calibration Standards: Prepare a series of calibration standards by diluting the ECH stock solution with DMSO to achieve a concentration range of 0.05 µg/mL to 5.0 µg/mL. Spike each calibration standard with the ECH-d5 internal standard to a final concentration of 0.5 µg/mL.
3.4. Sample Preparation: Accurately weigh approximately 450 mg of the API into a 20 mL headspace vial.[7] Add 5.0 mL of DMSO and the appropriate volume of the ECH-d5 internal standard solution to achieve a final concentration of 0.5 µg/mL. Seal the vial immediately and vortex to dissolve the sample.
Headspace GC/MS Method
The following table outlines the instrumental parameters for the HS-GC/MS analysis.
| Parameter | Condition |
| Headspace Autosampler | |
| Vial Equilibration Temp. | 70°C |
| Vial Equilibration Time | 20 min |
| Transfer Line Temp. | 170°C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Injector Temperature | 230°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column Flow | 1.0 mL/min |
| Oven Program | Initial: 60°C for 3 minRamp 1: 5°C/min to 80°C, hold for 1 minRamp 2: 15°C/min to 170°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 250°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Epichlorohydrin: 57 (Quantifier), 49, 62 (Qualifiers)d5-Epichlorohydrin: 62 (Quantifier), 52, 65 (Qualifiers) |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. A summary of the quantitative performance is presented in the table below.
| Parameter | Result |
| Linearity Range | 0.0645 - 3.8700 µg/L[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.015 µg/L[5] |
| Limit of Quantitation (LOQ) | 0.052 µg/L[5] |
| Accuracy (Recovery) | 95.7% - 98.7%[5] |
| Precision (RSD) | 3.1% - 7.9%[5] |
Mandatory Visualization
Caption: Workflow for Epichlorohydrin Analysis by HS-GC/MS.
Conclusion
The described headspace GC/MS method using a deuterated internal standard provides a reliable, sensitive, and accurate means for the quantification of residual epichlorohydrin in active pharmaceutical ingredients. The simple sample preparation and high degree of automation make it well-suited for high-throughput quality control environments. The validation data confirms that the method meets the stringent requirements for the analysis of genotoxic impurities in pharmaceuticals, ensuring patient safety.
References
- 1. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Epichlorohydrin in Water using HS GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. gcms.cz [gcms.cz]
- 5. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved solid-phase microextraction extraction procedure to detect trace-level epichlorohydrin in municipal water systems by HS-SPME-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Epichlorohydrin in Water by Purge and Trap GC/MS using Epichlorohydrin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epichlorohydrin (ECH) is a highly reactive organochlorine compound primarily used in the production of epoxy resins, glycerol, and various polymers. Its classification as a probable human carcinogen necessitates sensitive and accurate monitoring in environmental and pharmaceutical samples. This application note details a robust and reliable method for the trace-level quantification of epichlorohydrin in water samples using a purge and trap (P&T) sample concentration system coupled with Gas Chromatography-Mass Spectrometry (GC/MS). To ensure the highest degree of accuracy and to correct for any variations during sample preparation and analysis, this method employs a stable isotope-labeled internal standard, Epichlorohydrin-d5.
The purge and trap technique is a dynamic headspace extraction method ideal for concentrating volatile organic compounds (VOCs) like epichlorohydrin from aqueous matrices.[1] An inert gas is bubbled through the sample, stripping the volatile analytes which are then collected on an adsorbent trap. The trap is subsequently heated, desorbing the analytes into the GC/MS system for separation and detection. The use of Selective Ion Monitoring (SIM) mode in the mass spectrometer provides enhanced sensitivity and selectivity for the target analyte.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Epichlorohydrin (CAS: 106-89-8)
-
This compound (CAS: 69533-54-6)
-
-
Solvents:
-
Methanol (Purge and Trap grade)
-
-
Reagents:
-
Deionized water (VOC-free)
-
Sodium chloride (for salting out, optional)
-
-
Gases:
-
Helium (99.999% purity) for GC carrier gas
-
Nitrogen (99.999% purity) for purge gas
-
Standard Preparation
-
Primary Stock Standards (1000 µg/mL): Prepare individual stock standards of epichlorohydrin and this compound in methanol.
-
Working Standard Solution: Prepare a working standard solution containing epichlorohydrin at a suitable concentration (e.g., 10 µg/mL) in methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will result in a final concentration of 5 µg/L in the samples when a 5 µL aliquot is added to a 5 mL sample.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the epichlorohydrin working standard solution into volumetric flasks containing deionized water. A typical calibration range is 0.1 µg/L to 50 µg/L.[1] Spike each calibration standard with a constant amount of the this compound internal standard spiking solution.
Sample Preparation
-
Collect water samples in 40 mL VOA vials, ensuring no headspace.
-
If the sample is not for immediate analysis, store at 4°C.
-
For analysis, allow the sample to come to room temperature.
-
Transfer a 5 mL aliquot of the sample to the purge and trap sparging vessel.
-
Spike the sample with 5 µL of the this compound internal standard spiking solution.
-
The sample is now ready for automated analysis by the purge and trap GC/MS system.
Instrumentation and Analytical Conditions
Purge and Trap System
| Parameter | Value |
| Purge Gas | Nitrogen |
| Purge Flow | 40 mL/min |
| Purge Time | 11 min |
| Purge Temperature | Ambient or 40°C |
| Trap Type | Vocarb 3000 or equivalent |
| Desorb Time | 2 min |
| Desorb Temperature | 250°C |
| Bake Time | 8 min |
| Bake Temperature | 260°C |
Gas Chromatograph (GC)
| Parameter | Value |
| Column | Rtx-624, 20m x 0.18mm, 1.0µm film thickness or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 200°C |
| Oven Program | Initial: 40°C, hold for 3 min |
| Ramp: 10°C/min to 200°C | |
| Hold: 2 min |
Mass Spectrometer (MS)
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 250°C |
| Scan Mode | Selective Ion Monitoring (SIM) |
Data Presentation
SIM Ions for Quantification and Confirmation
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Epichlorohydrin | 57 | 62 | 49 |
| This compound | 62 | 67 | 52 |
Calibration Curve Data
| Concentration (µg/L) | Response Factor (Analyte Area / IS Area) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 20.0 | Example Value |
| 50.0 | Example Value |
| R² | > 0.995 |
Method Performance
| Parameter | Result |
| Method Detection Limit (MDL) | < 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L |
| Recovery (at 1 µg/L) | 90-110% |
| Relative Standard Deviation (%RSD) | < 15% |
Workflow and Diagrams
Caption: Experimental workflow for the analysis of epichlorohydrin.
Caption: The four stages of the purge and trap process.
Conclusion
The described purge and trap GC/MS method provides a sensitive, selective, and robust protocol for the quantification of epichlorohydrin in water samples. The use of the deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for routine monitoring of epichlorohydrin in drinking water, wastewater, and in process water for pharmaceutical and industrial applications, allowing for compliance with regulatory limits.
References
Application Note: Determination of Epichlorohydrin in Environmental Water Samples using Isotope Dilution GC-MS with Epichlorohydrin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epichlorohydrin (ECH) is a probable human carcinogen that can contaminate water sources through industrial discharge and leaching from epoxy resins used in water pipe linings.[1][2][3] Its high reactivity, volatility, and solubility in water present analytical challenges for accurate quantification at trace levels.[1] Regulatory bodies, such as the European Union and the United States Environmental Protection Agency (EPA), have set stringent limits for ECH in drinking water, necessitating sensitive and reliable analytical methods.[1][2][4]
This application note details robust and sensitive methods for the determination of epichlorohydrin in environmental water samples. The use of a stable isotope-labeled internal standard, Epichlorohydrin-d5 (D₅-epichlorohydrin), coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume.[5]
Principle
The core of this analytical approach is the isotope dilution technique. A known amount of this compound is added to the water sample as an internal standard (IS).[5] this compound is an ideal internal standard as it has the same chemical and physical properties as the native analyte, ensuring it behaves similarly during extraction, concentration, and chromatographic analysis. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer due to the five deuterium atoms.
The sample is then subjected to an extraction and concentration procedure to isolate the epichlorohydrin. Common techniques include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and purge and trap (P&T).[1][6] The concentrated extract is then injected into a GC-MS system. The epichlorohydrin and this compound are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native epichlorohydrin to the this compound internal standard against a calibration curve.[5]
Experimental Workflow
Caption: Figure 1: General workflow for the analysis of Epichlorohydrin in water samples using this compound.
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
Headspace sampler (for HS-SPME and P&T)
-
Purge and Trap (P&T) concentrator
-
SPME fiber assembly and holder
-
Separatory funnels (for LLE)
-
Vials with PTFE-lined septa
-
Standard laboratory glassware
-
-
Reagents:
-
Epichlorohydrin (analytical standard)
-
This compound (internal standard)[7]
-
Methanol (HPLC or GC grade)
-
Dichloromethane (GC grade)
-
Acetone (GC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
Activated carbon
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a classic extraction technique suitable for various water matrices.[1]
-
Sample Preparation:
-
Measure 200 mL of the water sample into a 500-mL separatory funnel.
-
Add a known concentration of this compound internal standard solution.
-
Add 10 g of sodium chloride to the funnel and dissolve completely by shaking.[1]
-
-
Extraction:
-
Add 10 mL of dichloromethane to the separatory funnel.[1]
-
Seal the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[1]
-
Allow the layers to separate for 10 minutes.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 10 mL portions of dichloromethane.
-
Combine the three organic extracts.[1]
-
-
Concentration:
Protocol 2: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is both quick and effective for trace analysis.[6]
-
Sample Preparation:
-
Extraction:
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
-
Protocol 3: Isotope Dilution with Activated Carbon Adsorption
This method offers high sensitivity for drinking water analysis.[5]
-
Sample Preparation:
-
Add a known amount of this compound internal standard solution to the drinking water sample.[5]
-
-
Adsorption:
-
Desorption:
GC-MS Analysis Protocol
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| SIM Ions (m/z) | |
| Epichlorohydrin | Quantifier: 57, Qualifiers: 62, 49[10] |
| This compound | Quantifier: (m/z specific to D5 labeled fragments, e.g., 62) |
Data Presentation: Method Performance
The following tables summarize quantitative data from various studies using this compound or related methods for epichlorohydrin analysis.
Table 1: Linearity and Detection Limits
| Method | Linearity Range (µg/L) | Correlation Coefficient (r) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Isotope Dilution GC-MS | 0.0645 - 3.8700 | > 0.999 | 0.015 | 0.052 | [5] |
| LLE-GC/FID | 0.04 - 0.8 (ng on-column) | > 0.9997 | < 0.07 | - | [1] |
| HS-GC/MS | 0.5 - 10 | > 0.999 | 0.1 | 0.4 | [2] |
Table 2: Recovery and Precision
| Method | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Isotope Dilution GC-MS | 0.0806 | 95.7 - 98.7 | 7.9 | [5] |
| 0.3230 | 4.7 | [5] | ||
| 3.2300 | 3.1 | [5] | ||
| LLE-GC/FID | 1.0 | 104.7 | 2.21 | [1] |
| 5.0 | 107.0 | - | [1] | |
| HS-SPME-GC/MS (Tap Water) | - | 88.0 - 116 | 2.6 - 5.3 | [9] |
| HS-SPME-GC/MS (Surface Water) | - | 72.5 - 108 | - | [9] |
Conclusion
The use of this compound as an internal standard in conjunction with GC-MS offers a highly accurate, sensitive, and reproducible method for the quantification of epichlorohydrin in environmental water samples. The detailed protocols for liquid-liquid extraction, solid-phase microextraction, and activated carbon adsorption provide researchers with validated options to suit different laboratory setups and sample matrices. The presented method performance data demonstrates that these techniques can achieve the low detection limits required to meet international regulatory standards for drinking water quality.
References
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. olinepoxy.com [olinepoxy.com]
- 4. gcms.cz [gcms.cz]
- 5. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of epichlorohydrin in water and sewage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epichlorohydrin (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Improved solid-phase microextraction extraction procedure to detect trace-level epichlorohydrin in municipal water systems by HS-SPME-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Improved solid-phase microextraction extraction procedure to detect trace-level epichlorohydrin in municipal water systems by HS-SPME-GC/MS [frontiersin.org]
- 10. gcms.cz [gcms.cz]
Application Note: Quantitative Analysis of Epichlorohydrin in Pharmaceuticals Using an Isotope Dilution GC-MS Method with Epichlorohydrin-d5
Introduction
Epichlorohydrin (ECH) is a critical raw material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). However, due to its classification as a potential genotoxic and carcinogenic compound, regulatory bodies have set stringent limits on its permissible levels in final drug products.[1][2] The International Council for Harmonisation (ICH) guidelines necessitate the development of highly sensitive and specific analytical methods for the quantification of such impurities to ensure patient safety.[1][3]
This application note details a robust and validated analytical method for the trace-level determination of epichlorohydrin in pharmaceutical substances. The method employs Gas Chromatography coupled with Mass Spectrometry (GC-MS) and utilizes a stable isotope-labeled internal standard, Epichlorohydrin-d5, for accurate and precise quantification. The use of an isotope dilution technique minimizes variations arising from sample matrix effects and sample preparation, providing a high degree of confidence in the analytical results.[4]
Materials and Methods
Reagents and Chemicals:
-
Epichlorohydrin (CAS No. 106-89-8), analytical standard grade
-
This compound (CAS No. 69533-46-8), as an internal standard (IS)
-
Dichloromethane (DCM), HPLC or GC-MS grade, as a solvent
-
Methanol, HPLC or GC-MS grade
-
Drug Substance/API (for analysis)
Instrumentation:
A Gas Chromatograph equipped with a Mass Spectrometric detector was used. The following is a representative configuration:
-
Gas Chromatograph (GC): Agilent 6890 or equivalent
-
Mass Spectrometer (MS): Agilent 5973 or equivalent single quadrupole detector
-
GC Column: DB-624, 30 m x 0.32 mm I.D., 1.8 µm film thickness, or equivalent
-
Autosampler: Agilent 7683 or equivalent
Experimental Protocols
1. Preparation of Standard Solutions
-
Epichlorohydrin Stock Solution (SS1): Accurately weigh approximately 50 mg of epichlorohydrin into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This yields a concentration of approximately 1000 µg/mL.
-
This compound Internal Standard Stock Solution (IS-SS1): Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of about 1000 µg/mL.
-
Intermediate Standard and Internal Standard Solution (Working Standard): Prepare a series of calibration standards by diluting the Epichlorohydrin Stock Solution (SS1) and the this compound Internal Standard Stock Solution (IS-SS1) with dichloromethane. A typical concentration for the internal standard in the final working solutions would be 1 µg/mL.
2. Sample Preparation
-
Accurately weigh approximately 100 mg of the pharmaceutical drug substance into a 10 mL volumetric flask.
-
Add a known volume of the this compound Internal Standard Stock Solution (IS-SS1) to achieve a final concentration of approximately 1 µg/mL.
-
Add dichloromethane to the flask, sonicate to dissolve the sample completely, and then dilute to the mark with the same solvent.
-
If the sample is not fully soluble, centrifugation or filtration through a 0.45 µm PTFE filter may be necessary before injection.
3. GC-MS Analysis
-
Injection Volume: 1 µL
-
Inlet Temperature: 220°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Epichlorohydrin | 77 | 49, 92 |
| This compound | 82 | 52, 97 |
Data Presentation
The following table summarizes the typical quantitative performance parameters for this analytical method, validated according to ICH guidelines.[1]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 ppm |
| Limit of Quantitation (LOQ) | 0.3 ppm |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 0.3 ppm - 10 ppm |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 15% at LOQ |
Visualizations
Caption: Experimental workflow for the analysis of epichlorohydrin in pharmaceuticals.
Caption: Logic of quantification using an internal standard method.
References
Application Note: Preparation of Epichlorohydrin-d5 Standard Solutions
Introduction
Epichlorohydrin is a significant industrial chemical primarily used in the production of epoxy resins, synthetic glycerin, and elastomers.[1] Due to its potential migration from materials into water supplies and its classification as a probable human carcinogen (Group B2) by the United States Environmental Protection Agency (EPA), regulatory bodies have set strict limits on its concentration in drinking water.[1][2][3] Accurate quantification of epichlorohydrin at trace levels is crucial for monitoring and compliance.
Epichlorohydrin-d5 (C₃D₅ClO), the deuterated form of epichlorohydrin, serves as an ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS).[4][5][6] Its use corrects for variations in sample preparation and instrument response, enabling robust and precise quantification. This document provides detailed protocols for the preparation of this compound primary stock, intermediate, and working standard solutions for research and quality control applications.
Quantitative Data Summary
The key physicochemical properties, recommended solution parameters, and storage conditions for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of (±)-Epichlorohydrin-d5
| Parameter | Value/Information | Source(s) |
| Chemical Name | 2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | [6] |
| Synonyms | 3-(Chloromethyl-d2)oxirane-2,2,3-d3, (D5)epichlorohydrin | [7][8] |
| CAS Number | 69533-54-6 | [5][6][9] |
| Molecular Formula | C₃D₅ClO | |
| Molecular Weight | 97.56 g/mol | [9][10] |
| Isotopic Purity | ≥98 atom % D | [7][10] |
| Chemical Purity | ≥99% | [7][10] |
| Physical Form | Liquid | [7] |
| Density | 1.247 g/mL at 25 °C | [7][10] |
Table 2: Recommended Solvents, Concentrations, and Storage
| Parameter | Recommendation | Source(s) |
| Recommended Solvents | Acetone, Acetonitrile | [11][12][13] |
| Primary Stock Solution | 1 mg/mL | General laboratory practice[14] |
| Intermediate Solutions | 1 - 100 µg/mL | General laboratory practice[14] |
| Working Solutions | 0.1 µg/L - 50 µg/L (ppb) | [2][4] |
| Storage (Neat & Solutions) | Refrigerated (+2°C to +8°C) or Frozen (-20°C) | [8][9][13] |
| Stability | Protect from light. Store in tightly sealed containers. A standard solution was stable for at least 48 hours at 25°C. | [9][13][15][16] |
Safety Precautions
Epichlorohydrin and its deuterated isotopologue are hazardous chemicals and must be handled with extreme caution in a well-ventilated chemical fume hood.[17]
-
Hazards: Flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is a suspected carcinogen.[7][15][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[19]
-
Handling: Prevent formation of vapors. Keep away from heat, sparks, and open flames.[15][18] Use non-sparking tools and ground/bond containers during transfer.[18]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[11][19] Do not let the product enter drains.[17]
Experimental Workflow Diagram
Caption: Workflow for preparing this compound standard solutions.
Experimental Protocols
These protocols describe the preparation of a primary stock solution and its subsequent dilution to create working standards for analytical use.
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
Materials and Equipment:
-
High-purity solvent (e.g., Acetone or Acetonitrile, HPLC or MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flask with stopper
-
Calibrated micropipettes or gas-tight syringes
-
Amber glass vial with a PTFE-lined cap
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the sealed container of neat this compound to equilibrate to ambient laboratory temperature before opening to prevent condensation.
-
Weighing: Tare the 10 mL Class A volumetric flask on the analytical balance. Carefully transfer approximately 10 mg of neat this compound directly into the flask. Record the exact weight.
-
Dissolution: Add a small amount of the chosen solvent (e.g., Acetone), approximately 5 mL, to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the compound is fully dissolved and the solution has returned to ambient temperature, carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Final Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the primary stock solution to a clearly labeled amber glass vial. The label should include the compound name (this compound), exact concentration (in mg/mL), solvent, preparation date, and preparer's initials. Store the solution at +2°C to +8°C or -20°C.[8][9][13]
Protocol 2: Preparation of Intermediate and Working Standard Solutions
This protocol describes a serial dilution from the 1 mg/mL primary stock solution.
Procedure for a 10 µg/mL Intermediate Solution:
-
Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the calibration mark with the same solvent used for the primary stock.
-
Stopper the flask and invert 15-20 times to ensure thorough mixing. This creates a 10 µg/mL intermediate solution.
-
Transfer to a labeled amber vial and store appropriately.
Procedure for a 100 ng/mL (0.1 µg/mL) Working Solution:
-
Allow the 10 µg/mL intermediate solution to equilibrate to room temperature.
-
Transfer 100 µL of the 10 µg/mL intermediate solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the solvent or the final matrix (e.g., reagent water) required by the analytical method.
-
Mix thoroughly by inverting the flask. This yields a 100 ng/mL working solution. Further dilutions can be made to prepare calibration standards in the required analytical range (e.g., 0.1 to 50 µg/L).[2]
References
- 1. shimadzu.com [shimadzu.com]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (±)-Epichlorohydrin-d5 | CAS 69533-54-6 | LGC Standards [lgcstandards.com]
- 6. (±)-Epichlorohydrin-d5 | CAS 69533-54-6 | LGC Standards [lgcstandards.com]
- 7. This compound D = 98atom , = 99 CP, Yes hydroquinone stabilizer 69533-54-6 [sigmaaldrich.com]
- 8. medkoo.com [medkoo.com]
- 9. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-10 [isotope.com]
- 10. 环氧氯丙烷-d5 ≥98 atom % D, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. Epichlorohydrin (unlabeled) 100 μg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-7403-1.2 [isotope.com]
- 14. benchchem.com [benchchem.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. nj.gov [nj.gov]
- 19. capotchem.com [capotchem.com]
Application Note: Isotope Dilution GC-MS for the Accurate Monitoring of Epichlorohydrin-d5 in Industrial Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epichlorohydrin (ECH) is a crucial raw material in the manufacturing of plastics, polymers, and water treatment resins.[1] However, its classification as a probable human carcinogen necessitates strict monitoring of its presence in industrial wastewater to prevent environmental contamination and ensure regulatory compliance.[2][3] Industrial wastewater often presents a complex matrix, posing analytical challenges for the accurate quantification of volatile organic compounds like epichlorohydrin. This application note details a robust and sensitive method for the determination of epichlorohydrin in industrial wastewater utilizing isotope dilution gas chromatography-mass spectrometry (GC-MS) with Epichlorohydrin-d5 as an internal standard. This method offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving accurate and precise quantification of analytes in complex samples. The methodology involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample. This "isotopic internal standard" is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, any sample losses or variations in instrument response can be effectively compensated for, leading to highly reliable quantitative results.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of epichlorohydrin in industrial wastewater using isotope dilution GC-MS.
Caption: Experimental workflow for epichlorohydrin analysis.
Protocol: Isotope Dilution GC-MS of Epichlorohydrin in Industrial Wastewater
This protocol provides a detailed methodology for the analysis of epichlorohydrin in industrial wastewater samples.
1. Materials and Reagents
-
Epichlorohydrin (ECH), analytical standard
-
Methanol, HPLC grade
-
Dichloromethane (DCM), GC grade
-
Sodium chloride, analytical grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Industrial wastewater sample
2. Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of ECH and ECH-d5 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the ECH primary stock solution with methanol to cover the expected concentration range in wastewater.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the ECH-d5 primary stock solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Collect the industrial wastewater sample in a clean glass container and store at 4°C until analysis.
-
Allow the sample to reach room temperature.
-
To a 100 mL aliquot of the wastewater sample in a separatory funnel, add a known amount of the ECH-d5 internal standard spiking solution.
-
Add 20 g of sodium chloride to the sample to increase the ionic strength and enhance extraction efficiency.
-
Add 50 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Repeat the extraction with two additional 25 mL portions of DCM.
-
Combine the dried DCM extracts and concentrate the volume to 1 mL using a gentle stream of nitrogen.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Injector Temperature: 200°C
-
Oven Program: Initial temperature of 40°C, hold for 4 minutes, then ramp to 180°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode)
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Epichlorohydrin (ECH): m/z 57, 62, 92[6]
-
This compound (ECH-d5): m/z 62, 66, 97
-
-
5. Data Analysis and Quantification
-
Identify the peaks for ECH and ECH-d5 based on their retention times and characteristic ions.
-
Integrate the peak areas for the selected quantification ions for both the native analyte and the internal standard.
-
Calculate the response ratio of the native analyte to the internal standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the working standards.
-
Determine the concentration of epichlorohydrin in the wastewater sample from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of epichlorohydrin using various GC-MS based methods.
Table 1: Method Performance for Epichlorohydrin Analysis
| Parameter | Isotope Dilution GC-MS (Wastewater) | Headspace GC-MS (Water)[3] | Purge & Trap GC-MS (Drinking Water)[7] |
| Linearity Range (µg/L) | 0.5 - 50 | 0.5 - 10 | 0.1 - 50 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| Method Detection Limit (MDL) (µg/L) | ~0.1 | 0.1 | ~0.03 |
| Limit of Quantitation (LOQ) (µg/L) | ~0.3 | 0.4 | ~0.1 |
| Recovery (%) | 90 - 110 | 95 - 105 | 85 - 115 |
| Relative Standard Deviation (RSD) (%) | <10 | <15 | <15 |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Epichlorohydrin | 57 | 62 | 92 |
| This compound | 62 | 66 | 97 |
Addressing Matrix Effects in Industrial Wastewater
Industrial wastewater can contain a wide variety of organic and inorganic compounds that can interfere with the analysis of epichlorohydrin. These matrix effects can lead to signal suppression or enhancement, resulting in inaccurate quantification.
The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for these matrix effects.[8] Since ECH-d5 is chemically identical to the native ECH, it will be affected by the matrix in the same way during sample preparation and analysis. Therefore, the ratio of the native analyte to the internal standard will remain constant, regardless of matrix-induced signal variations.
For highly complex industrial effluents, additional sample cleanup steps may be necessary prior to extraction. These can include:
-
Solid-Phase Extraction (SPE): Can be used to remove interfering compounds and concentrate the analyte.[9]
-
Filtration: To remove suspended solids.
-
pH adjustment: To optimize the extraction efficiency of epichlorohydrin.
Logical Relationship Diagram
The following diagram illustrates the logical relationship for ensuring accurate quantification in the presence of matrix effects using isotope dilution.
Caption: Mitigation of matrix effects with isotope dilution.
Conclusion
The use of this compound as an internal standard in an isotope dilution GC-MS method provides a highly accurate, precise, and robust approach for the routine monitoring of epichlorohydrin in challenging industrial wastewater matrices. This method effectively overcomes the limitations of traditional analytical techniques by compensating for matrix effects and ensuring reliable data for environmental compliance and process control. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories for the monitoring of this important industrial chemical.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Analysis of Epichlorohydrin in Water using HS GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. This compound D = 98atom , = 99 CP, Yes hydroquinone stabilizer 69533-54-6 [sigmaaldrich.com]
- 5. This compound D = 98atom , = 99 CP, Yes hydroquinone stabilizer 69533-54-6 [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Epichlorohydrin in Aqueous Matrices via Derivatization and GC-MS
Abstract
Epichlorohydrin (ECH) is a probable human carcinogen and a highly reactive organochlorine compound used in the manufacturing of various polymers and resins.[1][2] Its presence in water and pharmaceutical products is strictly regulated due to its toxicity.[1][3] Direct analysis of ECH is challenging due to its high reactivity, volatility, and polarity.[3] This application note details a robust and sensitive method for the trace-level quantification of epichlorohydrin in aqueous samples. The method involves a derivatization step to enhance analyte stability and chromatographic performance, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Epichlorohydrin-d5 (ECH-d5) is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.
Introduction
Epichlorohydrin (1-chloro-2,3-epoxypropane) is a critical raw material in the production of epoxy resins, pharmaceuticals, and glycerol.[3][4] Leaching from polymer-coated pipes or its use in water treatment agents can lead to the contamination of drinking water.[3][5] The U.S. Environmental Protection Agency (EPA) has classified epichlorohydrin as a probable human carcinogen, necessitating sensitive and reliable analytical methods for its monitoring at trace levels.[1]
Direct injection methods for ECH analysis often suffer from poor peak shape and low sensitivity. While techniques like static headspace and purge and trap can improve detection limits, derivatization offers a superior alternative by converting the highly reactive ECH into a more stable and less polar compound, which is more amenable to GC-MS analysis.[6] This protocol describes the derivatization of ECH using sodium diethyldithiocarbamate, followed by liquid-liquid extraction and GC-MS analysis, utilizing this compound as an internal standard.
Principle of the Method
The analytical method is based on the nucleophilic ring-opening of the epoxide group of epichlorohydrin by the diethyldithiocarbamate (DDTC) anion. This reaction forms a stable, less polar derivative that can be efficiently extracted from the aqueous matrix into an organic solvent. The deuterated internal standard, this compound, undergoes the same derivatization and extraction process, ensuring that any analyte loss or variation during sample workup is accurately compensated for. The final extracts are analyzed by GC-MS, operating in Selected Ion Monitoring (SIM) mode to provide maximum sensitivity and selectivity.
Experimental Protocols
3.1. Reagents and Materials
-
Epichlorohydrin (ECH), ≥99% purity
-
Sodium diethyldithiocarbamate trihydrate (DDTC)
-
Methanol, HPLC grade
-
Dichloromethane, GC grade
-
Sodium chloride, analytical grade
-
Sodium hydroxide, analytical grade
-
Hydrochloric acid, analytical grade
-
Deionized water, 18.2 MΩ·cm
-
20 mL screw-cap vials with PTFE-lined septa
-
1.5 mL autosampler vials
3.2. Standard Solution Preparation
-
ECH Stock Standard (1000 µg/mL): Accurately weigh 100 mg of ECH into a 100 mL volumetric flask. Dilute to volume with methanol.
-
ECH-d5 Internal Standard (IS) Stock (1000 µg/mL): Accurately weigh 10 mg of ECH-d5 into a 10 mL volumetric flask. Dilute to volume with methanol.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the ECH stock standard in deionized water. A typical calibration range is 0.1 to 50 µg/L.[9] Spike each calibration standard and sample with the ECH-d5 internal standard to a final concentration of 5 µg/L.
3.3. Sample Preparation and Derivatization Protocol
-
Transfer 10 mL of the aqueous sample or calibration standard into a 20 mL screw-cap vial.
-
Add the ECH-d5 internal standard solution to achieve a concentration of 5 µg/L.
-
Add 1 mL of a freshly prepared 1% (w/v) aqueous solution of sodium diethyldithiocarbamate (DDTC).
-
Adjust the pH of the solution to >11 using 1 M sodium hydroxide.
-
Cap the vial and vortex for 30 seconds.
-
Incubate the vial in a water bath at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 2 g of sodium chloride to the vial and shake to dissolve. This enhances the extraction efficiency by salting out the derivative.
-
Add 2 mL of dichloromethane to the vial.
-
Shake vigorously for 2 minutes to extract the derivatized analyte.
-
Allow the layers to separate for 10 minutes.
-
Carefully transfer the lower organic layer (dichloromethane) to a 1.5 mL autosampler vial for GC-MS analysis.
3.4. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MS or equivalent
-
Column: DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions to Monitor:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| ECH Derivative | 116 | 148 | 208 |
| ECH-d5 Derivative | 121 | 153 | 213 |
Note: The exact m/z values for the derivatives should be confirmed by running a full scan analysis of a high-concentration standard.
Diagrams and Visualizations
References
- 1. shimadzu.com [shimadzu.com]
- 2. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [scirp.org]
- 3. agilent.com [agilent.com]
- 4. jocpr.com [jocpr.com]
- 5. hpst.cz [hpst.cz]
- 6. researchgate.net [researchgate.net]
- 7. (±)-Epichlorohydrin-d5 | CAS 69533-54-6 | LGC Standards [lgcstandards.com]
- 8. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-1 [isotope.com]
- 9. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Epichlorohydrin-d5 GC/MS Method Development Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Gas Chromatography-Mass Spectrometry (GC/MS) method development for Epichlorohydrin-d5.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Poor or No Signal for this compound
Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer: A weak or absent signal for this compound can stem from several factors, ranging from sample stability to instrument parameters. Epichlorohydrin is a reactive compound, and its deuterated analog can also be susceptible to degradation.[1]
Troubleshooting Steps:
-
Analyte Stability: Epichlorohydrin is highly reactive and can hydrolyze in water, especially when heated or in the presence of acid.[2] It is also sensitive to certain metals.[2] Ensure that your standards and samples are fresh and stored properly, refrigerated and protected from light. Consider preparing standards in a non-aqueous solvent if stability in water is a concern.
-
Inlet Decomposition: The hot GC inlet can be a source of analyte degradation.[3]
-
Lower the Inlet Temperature: Try reducing the inlet temperature in increments of 25°C to see if the signal improves.
-
Use a Deactivated Liner: An active site in the inlet liner can cause degradation. Use a fresh, deactivated liner.
-
-
MS Detector Settings: For trace-level analysis, full scan mode may not be sensitive enough.
-
Use Selected Ion Monitoring (SIM) Mode: SIM mode significantly increases sensitivity by monitoring only specific ions for your compound of interest.[1] For this compound (molecular weight ~97.56 g/mol ), you would monitor ions corresponding to its fragmentation pattern, which will be shifted by +5 amu compared to unlabeled epichlorohydrin.
-
-
Sample Introduction Technique: The choice of sample introduction can greatly impact sensitivity. For volatile compounds like epichlorohydrin in a water matrix, techniques that pre-concentrate the analyte are often necessary.[4][5]
-
System Check:
-
Leaks: Check for leaks in the GC system, especially around the injector and column fittings.
-
Syringe Issues: Ensure the autosampler syringe is functioning correctly and injecting the set volume.[6]
-
Peak Tailing for this compound
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing for active compounds like epichlorohydrin is a common issue in GC analysis.[7] Tailing can lead to poor integration and inaccurate quantification.
Troubleshooting Steps:
-
Column Inertness: Epichlorohydrin is an active compound, and interactions with the GC column can cause peak tailing.
-
Use an Inert Column: Employ a column specifically designed for inertness, such as an Agilent J&W DB-5ms Ultra Inert column.[7]
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.
-
Column Contamination: If the column has been in use for a while, the front end may be contaminated. Trim 0.5-1 meter from the inlet side of the column.
-
-
Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.[8] Ensure the column is installed at the correct depth in both the inlet and the detector as specified by the instrument manufacturer.
-
Active Sites in the Inlet:
-
Liner Deactivation: Use a fresh, high-quality deactivated liner.
-
Inlet Maintenance: Regularly clean the injector port.
-
-
Solvent Effects: A mismatch between the solvent polarity and the stationary phase can sometimes cause peak shape issues.[9]
Inconsistent Results and Poor Reproducibility
Question: I am getting inconsistent peak areas and retention times for this compound. What could be the cause?
Answer: Poor reproducibility can be frustrating and can invalidate your results. The issue can lie with sample preparation, the autosampler, or the GC system itself.
Troubleshooting Steps:
-
Sample Preparation:
-
Internal Standard Addition: Ensure the internal standard (this compound) is added precisely and consistently to all standards and samples.
-
Sample Volatility: Epichlorohydrin is volatile. Keep vials capped and minimize the time samples are left uncapped. Use autosampler vials with low-bleed septa.
-
-
Autosampler and Injection:
-
Syringe Contamination: The syringe may have carryover. Ensure proper syringe washing between injections.
-
Injection Volume: Verify that the autosampler is injecting the correct and consistent volume.
-
-
GC System Stability:
-
Gas Flows: Check for stable carrier gas flow and pressure.
-
Temperature Stability: Ensure the oven and inlet temperatures are stable.
-
-
Analyte Stability in Solution: Epichlorohydrin can degrade over time in solution.[10] Prepare fresh calibration standards regularly. If using an autosampler, consider a refrigerated tray to maintain sample integrity during a long sequence.
Calibration Curve Issues (Non-linearity)
Question: My calibration curve for this compound is not linear. What should I check?
Answer: A non-linear calibration curve can be caused by a variety of factors, from detector saturation at high concentrations to analyte degradation or adsorption at low concentrations.
Troubleshooting Steps:
-
Concentration Range:
-
High Concentrations: At the upper end of the calibration range, the detector may become saturated. Try a narrower concentration range.
-
Low Concentrations: At the lower end, adsorption in the inlet or column can lead to a non-linear response. Ensure the system is sufficiently inert.
-
-
Isotopic Interference: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, which can become more pronounced at high analyte-to-internal standard concentration ratios, potentially causing non-linear calibration.[11]
-
Sample Preparation Error: Double-check the dilution calculations and preparation of your calibration standards.
-
Integration Parameters: Ensure that the peak integration parameters are set correctly and consistently across all calibration levels.
Quantitative Data Summary
The following table summarizes typical quantitative parameters reported in various studies for the analysis of epichlorohydrin.
| Parameter | Method | Concentration Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Linearity | Headspace Trap-GC/MS | 0.1 - 50 µg/L | 0.9993 | - | - | [2] |
| Linearity | Isotope Dilution GC-MS | 0.0645 - 3.87 µg/L | > 0.999 | 0.015 µg/L | 0.052 µg/L | [12] |
| Linearity | Headspace-GC/MS | 0.5 - 10 µg/L | > 0.999 | 0.1 µg/L | 0.4 µg/L | [5] |
| Linearity | Purge and Trap GC-MS | 30 - 5,000 ppt | - | 30 ppt | - | |
| Linearity | GC/FID | 0.08 - 1.60 ng | > 0.9997 | < 0.07 µg/L | - |
Experimental Protocols
Protocol 1: Headspace GC/MS Analysis of Epichlorohydrin in Water
This protocol is a general guideline based on common practices and should be optimized for your specific instrumentation and analytical needs.
1. Sample and Standard Preparation:
-
Prepare a stock solution of Epichlorohydrin in methanol.
-
Prepare working standards by diluting the stock solution in reagent-free water in headspace vials.
-
Add a consistent amount of this compound internal standard solution to each standard and sample vial.
2. Headspace Autosampler Parameters:
-
Thermostat Time: 20 minutes[2]
-
Injection Volume: 1 mL loop
3. GC/MS Parameters:
-
GC Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness)[1][13]
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.
-
Inlet Temperature: 180-200°C
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 140°C
-
Ramp: 20°C/min to 220°C, hold for 4 minutes[5]
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Epichlorohydrin): m/z 57 (quantifier), 62, 49 (qualifiers)[2]
-
Ions to Monitor (this compound): m/z 62 (quantifier), 67, 52 (qualifiers) - Note: These are predicted ions and should be confirmed by analyzing a standard.
-
Visualizations
Troubleshooting Workflow for Poor or No Signal
Caption: A logical workflow for troubleshooting poor or no signal for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Activity and Decomposition | Separation Science [sepscience.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. shimadzu.com [shimadzu.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Epichlorohydrin-d5 Analysis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Epichlorohydrin-d5 (ECH-d5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1] In gas chromatography-mass spectrometry (GC-MS), co-extracted matrix components can also increase the instrument response, leading to an overestimation of the analyte's concentration.[2] Common sources of matrix effects in complex biological and environmental samples include salts, lipids, proteins, and other organic molecules.[1][3]
Q2: How does using a deuterated internal standard like this compound help in mitigating matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][4] Because they are chemically almost identical to the analyte of interest (Epichlorohydrin), they are expected to co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][5] The use of an SIL-IS can also compensate for losses during sample preparation and extraction.[6][7]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like ECH-d5 may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][8] Additionally, differences in extraction recovery between the analyte and the SIL-IS have also been observed.
Q4: What are the key considerations when selecting and using this compound as an internal standard?
A4: When using ECH-d5, it is crucial to ensure its isotopic and chemical purity to avoid interference with the non-labeled analyte.[5] Ideally, the deuterated standard should have high isotopic enrichment (≥98%) and high chemical purity (>99%).[5] It is also important to verify that the analyte and the internal standard co-elute under the established chromatographic conditions to ensure they are subjected to the same matrix effects.[9] The internal standard should be added at the earliest stage of the sample preparation process to account for any variability in extraction recovery.[1]
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy in ECH-d5 quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement. A post-extraction spike experiment is a common method for this assessment.
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[4][10] Consider the following techniques:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively isolate ECH-d5 and remove matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the removal of interferences.[10]
-
Protein Precipitation (PPT): For biological samples, ensure efficient protein removal as they are a major source of matrix effects.[10]
-
-
Chromatographic Separation: Modify your GC or LC method to achieve better separation between ECH-d5 and co-eluting matrix components. This could involve changing the column, temperature gradient, or mobile phase composition.[4][11]
-
Sample Dilution: If the sensitivity of the method allows, diluting the sample extract can reduce the concentration of matrix components and thus their effect on ionization.[12][13]
Problem 2: The analyte (Epichlorohydrin) and the deuterated internal standard (ECH-d5) do not co-elute perfectly.
Possible Cause: Isotope effect leading to a slight difference in retention time.
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms of the analyte and ECH-d5 to determine the extent of separation.
-
Adjust Chromatographic Conditions:
-
Modify Temperature Program (for GC): A slower temperature ramp may improve co-elution.
-
Change Column: A column with slightly lower resolution might help the peaks to overlap completely.[9]
-
Isocratic Elution (for LC): If using a gradient, switching to an isocratic method around the elution time of the analyte and IS might promote co-elution.
-
-
Evaluate the Impact: If a slight separation cannot be avoided, it is crucial to assess if it leads to differential matrix effects. This can be done by performing a matrix effect study across the peak widths of both the analyte and the internal standard.
Problem 3: Unexpectedly high or low concentrations of Epichlorohydrin are reported.
Possible Cause: Ion enhancement or suppression that is not fully compensated by ECH-d5.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This qualitative technique can help identify regions in the chromatogram where significant ion suppression or enhancement occurs.[3][11] This involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your samples.[2][14] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Standard Addition Method: For particularly complex matrices where finding a suitable blank matrix is difficult, the method of standard addition can be employed to achieve accurate quantification.[4]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for Epichlorohydrin in a specific matrix and to evaluate the effectiveness of this compound in compensating for these effects.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Epichlorohydrin and this compound at low and high concentrations in a clean solvent (e.g., the final mobile phase composition or extraction solvent).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through the entire sample preparation procedure. After the final extraction step, spike the analyte and the internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. This set is primarily used to determine recovery but is often performed concurrently.
-
-
Analyze Samples: Inject all three sets of samples into the GC-MS or LC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]
-
An MF value < 1 indicates ion suppression, while an MF value > 1 indicates ion enhancement.
-
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect. The coefficient of variation (CV%) of the IS-Normalized MF across different matrix sources should ideally be less than 15%.[1]
-
Quantitative Data Summary
Table 1: Hypothetical Data from a Matrix Effect Experiment for Epichlorohydrin Analysis
| Sample Set | Analyte Peak Area (Epichlorohydrin) | IS Peak Area (ECH-d5) | Analyte/IS Ratio | Matrix Factor (MF) | IS-Normalized MF |
| Set A (Neat) | 1,200,000 | 1,500,000 | 0.80 | - | - |
| Set B (Post-Spike) | |||||
| Lot 1 | 850,000 | 1,100,000 | 0.77 | 0.71 | 0.96 |
| Lot 2 | 820,000 | 1,050,000 | 0.78 | 0.68 | 0.98 |
| Lot 3 | 880,000 | 1,150,000 | 0.77 | 0.73 | 0.96 |
| Average | 850,000 | 1,100,000 | 0.77 | 0.71 | 0.97 |
| CV% | 3.5% | 4.5% | 0.9% | 3.5% | 1.2% |
In this example, the analyte experiences significant ion suppression (average MF = 0.71). However, the IS-Normalized MF is close to 1 with a low CV%, indicating that this compound is effectively compensating for the matrix effect.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Epichlorohydrin-d5 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of Epichlorohydrin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a low signal-to-noise (S/N) ratio for my this compound internal standard. What are the common causes?
A low S/N ratio for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. Common causes include:
-
Suboptimal Instrument Parameters: Incorrect GC inlet temperature, carrier gas flow rate, or MS source parameters can lead to poor analyte transfer and ionization.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source.[1][2]
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Analyte Degradation: Epichlorohydrin is a reactive epoxide and can degrade in the GC inlet or on an active column, leading to a reduced signal.[3]
-
Poor Sample Preparation: Inefficient extraction or pre-concentration of the analyte from the sample matrix will result in a low concentration reaching the detector.
-
Leaks in the GC-MS System: Leaks in the injection port, column fittings, or MS vacuum system can decrease sensitivity.[4]
-
Contamination: A contaminated GC inlet liner, column, or MS source can increase background noise and suppress the analyte signal.
Q2: How can I troubleshoot a poor peak shape, such as tailing, for this compound?
Peak tailing for active compounds like epichlorohydrin is a common issue in GC-MS analysis.[5] Here are some troubleshooting steps:
-
GC Inlet Maintenance: The GC inlet is a primary source of peak tailing. Regularly replace the inlet liner and septum. An active (dirty) liner can cause analyte adsorption.[6]
-
Inlet Liner Selection: Use a deactivated inlet liner. For active compounds, a single taper or double taper liner can prevent interaction with the hot metal surfaces of the inlet.[7][8] The use of deactivated quartz wool within the liner can aid in volatilization but may also introduce activity if not properly deactivated.[9]
-
Column Health: The GC column can develop active sites over time. Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.
-
Proper Column Installation: Ensure the column is installed correctly in both the injector and the detector to avoid dead volume, which can cause peak distortion.
-
Injection Technique: Optimize the injection volume and speed. For splitless injections, ensure the initial oven temperature is appropriate for solvent focusing.
Q3: What are the recommended storage conditions for this compound stock solutions?
Proper storage of your this compound standard is crucial for maintaining its integrity. Studies have shown that epichlorohydrin solutions can degrade over time, especially at room temperature.[10]
| Parameter | Recommendation |
| Solvent | Prepare stock solutions in a solvent like methanol or acetone. |
| Temperature | Store stock solutions at refrigerated temperatures (+2°C to +8°C).[11] For long-term storage, aliquoting and storing at -20°C is a common practice for many standards. |
| Container | Use tightly sealed vials to prevent evaporation. |
| Light | Protect from light.[11] |
| Working Solutions | Prepare fresh working solutions from the stock solution daily or as needed. |
A stability study of an epichlorohydrin standard solution stored at 25 ± 2°C showed stability for up to 48 hours with a relative standard deviation (RSD) of 3.3% for the area response.[12] However, another study indicated significant degradation at room temperature within 7 to 14 days, highlighting the importance of refrigeration.[10]
Troubleshooting Guides
Guide 1: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Caption: Troubleshooting workflow for low signal intensity.
Guide 2: High Background Noise
High background noise can significantly impact the signal-to-noise ratio. This guide outlines steps to identify and reduce background interference.
Caption: Troubleshooting workflow for high background noise.
Experimental Protocols
Protocol 1: Headspace GC-MS for Epichlorohydrin in Water
This protocol is adapted from a method for the low-level analysis of epichlorohydrin in drinking water.[13]
-
Sample Preparation:
-
Place a 10 mL water sample into a 20 mL headspace vial.
-
Add this compound internal standard to the vial.
-
Seal the vial immediately.
-
-
Headspace Autosampler Conditions:
| Parameter | Value |
| Oven Temperature | 70 °C |
| Needle Temperature | 160 °C |
| Transfer Line Temperature | 170 °C |
| Vial Equilibration Time | 20 min |
| Injection Time | 0.3 min |
-
GC-MS Conditions:
| Parameter | Value |
| GC System | PerkinElmer Clarus 600 or equivalent |
| Column | Elite-WAX (60 m x 0.25 mm, 0.5 µm) or equivalent |
| Carrier Gas | Helium at 25 psi |
| Inlet Temperature | 180 °C |
| Oven Program | 40°C (hold 5 min), ramp to 180°C at 10°C/min, hold 5 min |
| MS System | PerkinElmer Clarus 600T or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Epichlorohydrin: m/z 57 (quantification), 62, 49 (confirmation) this compound: (Predictive) m/z 62 (quantification), 51, 67 (confirmation) |
Note: The ions for this compound are predicted based on the fragmentation pattern of the non-deuterated analog and the mass shift of +5. These should be confirmed experimentally.
Protocol 2: Derivatization for Enhanced Sensitivity (Conceptual)
Derivatization can improve the chromatographic properties and sensitivity of epichlorohydrin.[14][15] This conceptual protocol outlines the steps for a derivatization reaction with 3,5-difluorobenzylamine.
-
Derivatization Reaction:
-
In a suitable vial, combine the sample extract containing epichlorohydrin with a solution of 3,5-difluorobenzylamine in an appropriate solvent.
-
Add a catalyst, such as a Lewis acid (e.g., Fe(III)), to facilitate the reaction.
-
Heat the mixture at a controlled temperature for a specific duration to ensure complete derivatization.
-
After cooling, the reaction mixture may require a cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove excess derivatizing agent and other byproducts.
-
-
GC-MS Analysis:
-
Analyze the resulting derivative by GC-MS. The derivatization will increase the molecular weight and may alter the fragmentation pattern, potentially leading to more specific and intense ions for quantification.
-
Caption: Conceptual workflow for derivatization of epichlorohydrin.
Data Presentation
Table 1: GC-MS Method Parameters for Epichlorohydrin Analysis
This table summarizes typical GC-MS parameters from various methods for the analysis of epichlorohydrin.
| Parameter | Method 1: Headspace[13] | Method 2: Purge & Trap[1] | Method 3: Liquid-Liquid Extraction[16] |
| Column | Elite-WAX (60m x 0.25mm, 0.5µm) | Rtx-624 (20m x 0.18mm, 1.0µm) | DB-WAX or equivalent |
| Carrier Gas | Helium | Helium | Helium |
| Inlet Temp. | 180°C | 220°C | 220°C |
| Oven Program | 40°C(5min)-10°C/min-180°C(5min) | 35°C(3min)-15°C/min-100°C-25°C/min-240°C | Isothermal or ramped program |
| MS Mode | SIM | SIM | SIM |
| Quant Ion (ECH) | m/z 57 | m/z 57 | m/z 57 |
| Confirm Ions (ECH) | m/z 62, 49 | m/z 49, 62 | m/z 49, 62, 92 |
Table 2: Performance Data from an Isotope Dilution GC-MS Method
The following data is from a study on the determination of epichlorohydrin in drinking water using this compound as an internal standard.[17]
| Parameter | Value |
| Linear Range | 0.0645 - 3.8700 µg/L |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 0.015 µg/L |
| Limit of Quantification (LOQ) | 0.052 µg/L |
| Average Recoveries | 95.7% - 98.7% |
| Relative Standard Deviation (RSD) | 3.1% - 7.9% |
This technical support guide provides a starting point for improving your this compound analysis. For more specific issues, consulting your instrument manufacturer's resources or a qualified service engineer is recommended.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. s27415.pcdn.co [s27415.pcdn.co]
- 4. clearsynth.com [clearsynth.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. waters.com [waters.com]
- 7. trajanscimed.com [trajanscimed.com]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. How to Choose a GC Inlet Liner [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-10 [isotope.com]
- 12. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for Epichlorohydrin-d5 degradation during sample prep
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Epichlorohydrin-d5 degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a deuterated form of epichlorohydrin, often used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the quantification of epichlorohydrin.[1] Its stability is critical for accurate and reliable analytical results. Degradation of the internal standard can lead to an overestimation of the analyte concentration.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for epichlorohydrin, and presumably for this compound, is hydrolysis.[2][3] This reaction is catalyzed by both acidic and basic conditions.[4] The epoxide ring is susceptible to nucleophilic attack by water, leading to the formation of 3-chloro-1,2-propanediol-d5.
Q3: What factors can influence the degradation of this compound during sample preparation?
Several factors can accelerate the degradation of this compound:
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pH: Both acidic and basic conditions significantly increase the rate of hydrolysis.[4][5]
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Temperature: Higher temperatures accelerate the degradation process.[6][7] One study on epichlorohydrin showed complete degradation within 14 days at room temperature, while refrigeration helped maintain its concentration for at least 7 days.[8]
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Moisture: The presence of water is necessary for hydrolysis.[9][10]
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Incompatible Reagents: Contact with strong acids, bases, oxidizing agents, and reducing agents should be avoided.[9][11]
Q4: How can I minimize the degradation of this compound in my samples?
To minimize degradation, consider the following precautions:
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Control pH: Whenever possible, maintain the sample and extraction solvent at a neutral pH.
-
Maintain Low Temperatures: Perform sample preparation steps on ice or at reduced temperatures. Store samples and standards refrigerated (+2°C to +8°C) or frozen.[12]
-
Use Anhydrous Solvents: For extraction and reconstitution, use dry solvents to minimize the presence of water.
-
Limit Exposure Time: Process samples as quickly as possible to reduce the time this compound is exposed to potentially degrading conditions.
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Proper Storage: Store stock solutions and samples in tightly sealed containers, protected from light, and at recommended low temperatures.[12]
Troubleshooting Guide
This guide addresses common issues related to this compound degradation.
Issue 1: Inconsistent or low internal standard (IS) response.
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Potential Cause: Degradation of this compound in the stock solution, during sample preparation, or in the final extract.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its response to the stored stock solution.
-
Evaluate Sample Preparation Steps:
-
pH Check: Measure the pH of your sample matrix and any aqueous reagents used.
-
Temperature Control: Ensure all steps are performed at the intended low temperature.
-
Solvent Purity: Confirm the use of high-purity, dry solvents.
-
-
Assess Matrix Effects: The sample matrix itself can sometimes contribute to degradation. Perform a stability experiment by spiking this compound into a blank matrix and analyzing it at different time points.
-
Issue 2: High variability in analytical results.
-
Potential Cause: Inconsistent degradation of this compound across different samples.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure uniform handling and processing times for all samples.
-
Matrix Evaluation: Investigate if variability in the sample matrix composition (e.g., pH differences between samples) is contributing to inconsistent degradation.
-
Internal Standard Addition Point: Add the this compound internal standard as early as possible in the sample preparation workflow to compensate for variability in extraction efficiency and potential degradation during processing.
-
Data on Epichlorohydrin Stability
While specific quantitative data for this compound degradation is limited, the following table summarizes the known stability information for epichlorohydrin, which is expected to be a close proxy.
| Condition | Matrix | Temperature | Stability Observation | Reference |
| Neutral pH | Distilled Water | Not Specified | Half-life of 8.2 days | [2] |
| Neutral pH | Seawater | Not Specified | Half-life of 5.3 days | [2] |
| Unspecified | Water | Room Temperature | 30-40% degradation after 7 days; complete degradation within 14 days | [8] |
| Unspecified | Water | Refrigerated | Stable for at least 7 days | [8] |
| Acidic/Basic | Aqueous | Moderate | Accelerated hydrolysis | [6] |
| Recommended Storage | Neat | +2°C to +8°C | Stable | [12] |
Experimental Protocol: Assessing this compound Stability in a Specific Matrix
This protocol provides a general framework for evaluating the stability of this compound in your specific sample matrix and under your experimental conditions.
Objective: To determine the stability of this compound in a given biological or environmental matrix under specific storage and sample processing conditions.
Materials:
-
This compound stock solution
-
Blank matrix (the same type as your study samples)
-
Extraction solvents and reagents
-
Analytical column and instrument (e.g., GC-MS)
Procedure:
-
Prepare Stability Samples:
-
Spike a known concentration of this compound into multiple aliquots of the blank matrix. A typical concentration would be the same as that used in your analytical method.
-
Prepare a sufficient number of aliquots to be analyzed at several time points.
-
-
Time Zero (T0) Analysis:
-
Immediately after spiking, process and analyze a set of aliquots (e.g., n=3) to establish the initial concentration or response of this compound.
-
-
Storage and Incubation:
-
Store the remaining aliquots under the conditions you wish to evaluate (e.g., room temperature, refrigerated, frozen, or specific temperatures encountered during sample preparation).
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 2, 4, 8, 24 hours for short-term stability; 1, 7, 14, 30 days for long-term stability), retrieve a set of aliquots from storage.
-
Process and analyze the samples using your validated analytical method.
-
-
Data Analysis:
-
Calculate the mean concentration or response of this compound at each time point.
-
Compare the mean concentration/response at each time point to the T0 value.
-
A common acceptance criterion is that the mean concentration at each time point should be within ±15% of the T0 concentration.
-
Visualizations
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Epichlorohydrin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. fauske.com [fauske.com]
- 6. agilent.com [agilent.com]
- 7. [PDF] Mechanism of the acidic hydrolysis of epichlorohydrin | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. hpc-standards.com [hpc-standards.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. fda.gov [fda.gov]
- 12. Epichlorohydrin (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Epichlorohydrin-d5 Stability in Organic Solvents: A Technical Support Center
Welcome to the Technical Support Center for Epichlorohydrin-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in organic solvents?
A1: The stability of this compound is primarily influenced by three factors:
-
Presence of Nucleophiles: this compound is an epoxide, a reactive functional group susceptible to ring-opening by nucleophiles. Protic solvents (e.g., methanol, ethanol) and contaminants like water can react with the epoxide ring, leading to degradation.
-
Temperature: Higher temperatures accelerate the rate of degradation reactions.[1] Therefore, storage at elevated temperatures will decrease the stability of this compound. Refrigeration is crucial for preserving solutions of epichlorohydrin.[1]
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pH (Acidity/Basicity): Both acidic and basic conditions can catalyze the hydrolysis and polymerization of epichlorohydrin.[2] It is important to avoid these conditions in your solvent and experimental setup.
Q2: What are the recommended storage conditions for solutions of this compound in organic solvents?
A2: To ensure the longevity of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at refrigerated temperatures (+2°C to +8°C).[3]
-
Inert Atmosphere: For long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Light Protection: Protect solutions from light.[3]
-
Container: Use tightly sealed, appropriate glass vials to prevent solvent evaporation and moisture ingress.
Q3: Which organic solvents are most suitable for preparing stable stock solutions of this compound?
A3: Aprotic, non-nucleophilic solvents are the best choice for preparing stable stock solutions of this compound. Acetonitrile is a commonly used solvent for commercial preparations.[2][4][5] Anhydrous grade solvents should be used whenever possible to minimize water content. While epichlorohydrin is miscible with many polar organic solvents, protic solvents like methanol can react with it over time.[6]
Q4: Can I use DMSO as a solvent for this compound?
A4: Extreme caution is advised when using Dimethyl Sulfoxide (DMSO) with this compound, especially with heating. There have been reports of explosive reactions when heating epichlorohydrin and DMSO together. If DMSO must be used, it is critical to maintain low temperatures and perform a thorough safety assessment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of this compound signal over time in prepared solutions. | Degradation of this compound due to reaction with solvent or contaminants (e.g., water). | • Prepare fresh solutions before use.• Store solutions at refrigerated temperatures (+2°C to +8°C).• Use anhydrous aprotic solvents (e.g., acetonitrile).• Avoid protic solvents for long-term storage. |
| Appearance of unexpected peaks in the chromatogram. | Degradation products from the reaction of this compound with the solvent or contaminants. | • Identify potential degradation products by mass spectrometry (e.g., hydrolyzed product).• Prepare a fresh standard to confirm the identity of the this compound peak.• See the degradation pathway diagram below for common adducts. |
| Poor peak shape (e.g., tailing) in GC analysis. | Active sites in the GC inlet or column interacting with the reactive epoxide group. | • Use an ultra-inert GC column.• Ensure the GC inlet liner is clean and deactivated.• Consider derivatization of this compound to a more stable compound before analysis. |
| Inconsistent results between experimental replicates. | Instability of the sample during preparation or analysis. | • Minimize the time samples are kept at room temperature before analysis.• Use an autosampler with cooling capabilities.• Ensure consistent sample preparation procedures. |
Stability Data
The following table summarizes the known stability of epichlorohydrin, which is expected to be comparable to this compound. Quantitative data in anhydrous organic solvents is limited in the literature; therefore, a qualitative assessment is provided based on chemical principles.
| Solvent | Temperature | Stability | Notes |
| Water (neutral pH) | Room Temperature | Unstable | 30-40% degradation after 7 days; complete degradation within 14 days.[1] |
| Water (neutral pH) | Refrigerated | Moderately Stable | Effective at maintaining concentration for at least 7 days.[1] |
| Acetonitrile (anhydrous) | Refrigerated | Stable | Recommended solvent for commercial standards.[2][4][5] |
| Methanol (anhydrous) | Refrigerated | Moderately Stable | Potential for slow reaction over time due to the nucleophilic nature of methanol.[6] |
| DMSO | Room Temperature | Use with Caution | Risk of exothermic reaction, especially with heating. |
| Chloroform | Refrigerated | Stable | A non-protic solvent, should be suitable for storage if anhydrous. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general method for determining the stability of this compound in a chosen organic solvent using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound
-
High-purity anhydrous organic solvent of choice
-
Internal standard (e.g., Toluene-d8)
-
Autosampler vials with caps
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL.
-
Spike the working solution with the internal standard at a final concentration of 10 µg/mL.
3. Stability Study Setup:
-
Dispense aliquots of the working solution into multiple autosampler vials.
-
Store the vials under the desired conditions (e.g., room temperature and +4°C).
-
Analyze a vial from each storage condition at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).
4. GC-MS Analysis:
-
GC Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250°C
-
Oven Program: 40°C hold for 2 minutes, ramp to 200°C at 15°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Detection Mode: Selected Ion Monitoring (SIM)
-
This compound ions: m/z 62, 57, 49 (adjust for D5 mass shift if necessary)
-
Internal Standard ions: (e.g., for Toluene-d8: m/z 98, 70)
-
5. Data Analysis:
-
Calculate the peak area ratio of the this compound to the internal standard for each time point.
-
Plot the peak area ratio against time for each storage condition.
-
Determine the percentage of this compound remaining at each time point relative to the initial (time 0) measurement.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting flowchart for inconsistent this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epichlorohydrin (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Epichlorohydrin (unlabeled) 100 μg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-7403-1.2 [isotope.com]
- 5. Epichlorohydrin (¹³Câ, 99%) 100 μg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-3374-1.2 [isotope.com]
- 6. research.tudelft.nl [research.tudelft.nl]
Technical Support Center: Optimizing Injection Parameters for Epichlorohydrin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) injection parameters for Epichlorohydrin-d5.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound by GC-MS?
A1: Epichlorohydrin is a reactive compound, and its deuterated analog, this compound, shares similar chemical properties. Key challenges include:
-
Thermal Degradation: Epichlorohydrin can degrade at high temperatures in the GC injector, leading to poor peak shape and inaccurate quantification. One study noted that an inlet temperature above 160°C caused baseline drift and slight degradation of epichlorohydrin.[1]
-
Adsorption: As an active compound, this compound can adsorb to active sites in the injector liner, column, or other parts of the system, resulting in peak tailing and reduced response.[2]
-
Hydrolysis: Epichlorohydrin can hydrolyze in the presence of water, especially at elevated temperatures.[3] While samples are typically in an organic solvent, any residual water can be problematic.
Q2: What type of GC inlet liner is recommended for this compound analysis?
A2: For active compounds like this compound, it is crucial to use a highly inert liner to minimize adsorption and degradation.[4]
-
Deactivated Liners: Always use a deactivated (silanized) liner. Tapered liners, particularly those with a taper at the bottom, can help direct the sample onto the column and minimize contact with the metal inlet seal.[4][5]
-
Glass Wool: The use of deactivated glass wool can aid in sample vaporization and improve reproducibility.[6][7] However, for very active compounds, the wool itself can be a source of activity, so its necessity should be evaluated.[6][8]
Q3: Should I use a split or splitless injection for this compound?
A3: The choice between split and splitless injection depends on the concentration of your sample.
-
Splitless Injection: This is the preferred method for trace analysis, as it ensures the majority of the sample is transferred to the column.[9][10][11] When using splitless injection, optimizing the splitless hold time is critical to ensure efficient transfer of this compound to the column while venting the solvent.[5][7]
-
Split Injection: If the sample concentration is high, a split injection can be used to avoid overloading the column.[9][10]
Q4: What are typical injector temperatures for Epichlorohydrin analysis?
A4: Injector temperatures for epichlorohydrin analysis vary in the literature, but a key consideration is to balance efficient vaporization with minimizing thermal degradation. Reported temperatures range from 130°C to 220°C.[1][12] A good starting point is a lower temperature (e.g., 150-180°C), which can be optimized based on peak shape and response.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound, focusing on injection-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Syringe issue (blocked or not dispensing).- Incorrect injector temperature (too low for vaporization).- Leak in the injector.- Active sites in the inlet adsorbing the analyte. | - Check the syringe for proper operation and sample uptake.- Gradually increase the injector temperature, but be mindful of potential degradation.- Perform a leak check of the injector septa and fittings.- Replace the inlet liner with a new, deactivated liner. Consider a liner with glass wool to ensure vaporization.[2] |
| Peak Tailing | - Active sites in the injector liner or on glass wool.- Column contamination or degradation.- Dead volume from improper column installation. | - Use a highly inert, deactivated liner. If using glass wool, ensure it is also deactivated.[4]- Condition the column according to the manufacturer's instructions.- Re-install the column, ensuring a clean, square cut and proper insertion depth into the injector and detector. |
| Peak Fronting | - Column overload.- Incompatible solvent or incorrect initial oven temperature. | - Dilute the sample or increase the split ratio if using split injection.- Ensure the initial oven temperature is at least 10-20°C below the boiling point of the solvent. |
| Poor Reproducibility (Varying Peak Areas) | - Inconsistent injection volume.- Sample degradation in the injector.- Leaks in the injection port.- Backflash due to inappropriate injection parameters. | - Use an autosampler for consistent injections.- Lower the injector temperature to minimize thermal degradation.- Check for leaks at the septum and other fittings.- Ensure the liner volume is sufficient for the solvent expansion under the current temperature and pressure conditions. Use a solvent expansion calculator. |
| Ghost Peaks | - Contamination from the syringe or rinse solvent.- Carryover from a previous injection due to contamination in the injector liner. | - Clean the syringe and replace the rinse solvent.- Replace the injector liner and septum. Bake out the injector if necessary.[2] |
Experimental Protocols
Example GC-MS Protocol for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrument and application.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, dichloromethane).
-
Perform serial dilutions to create calibration standards at the desired concentration range. One study used a linear range of 0.0645-3.8700 µg/L.[13]
-
-
GC-MS Parameters:
| Parameter | Recommended Setting | Notes |
| GC System | Agilent 6890 or similar | |
| Injector | Split/Splitless | |
| Injection Mode | Splitless | For trace analysis. |
| Injector Temperature | 150°C | Optimize between 130°C and 220°C.[1][12] |
| Injection Volume | 1 µL | |
| Liner | Deactivated, single taper with glass wool | A single taper liner helps to focus the sample onto the column.[8] |
| Carrier Gas | Helium | At a constant flow rate (e.g., 1.0 mL/min). |
| Column | DB-624 or similar (e.g., AT-WAX) | A mid-polarity column is often suitable. Dimensions such as 30 m x 0.32 mm, 1.8 µm film thickness have been reported.[1] |
| Oven Program | - Initial: 40°C, hold for 2 min- Ramp: 10°C/min to 240°C- Hold: 4 min | This is a starting point and should be optimized for your specific separation.[1] |
| MS System | Agilent 5975 or similar | |
| Ionization Mode | Electron Ionization (EI) | 70 eV. |
| Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitor characteristic ions for this compound. |
Data Presentation
Table of GC Parameters from Literature for Epichlorohydrin Analysis
This table summarizes various GC parameters reported in different studies for the analysis of epichlorohydrin. These can serve as a starting point for optimizing the analysis of this compound.
| Parameter | Reference 1 [12] | Reference 2 [1] | Reference 3 [14] |
| Injection Temperature | 220°C | 130°C | 150°C |
| Injection Mode | Split (1:10) | Splitless | Splitless |
| Column | Rtx-WAX (30 m x 0.53 mm, 1 µm) | DB-624 (30 m x 0.32 mm, 1.8 µm) | Zebron ZB-WAX (60 m x 0.53 mm, 1 µm) |
| Oven Program | 50°C (5 min) -> 10°C/min -> 100°C | 40°C (2 min) -> 10°C/min -> 240°C (4 min) | 50°C -> 7°C/min -> 220°C (3 min) |
| Carrier Gas | Helium (74 cm/sec) | Helium (6 psi) | Helium (8.0 psi) |
| Detector | FID | FID | FID |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound injection issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. gcms.cz [gcms.cz]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. restek.com [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. trajanscimed.com [trajanscimed.com]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
- 11. Optimizing Splitless Injections: Introduction [restek.com]
- 12. public.jenck.com [public.jenck.com]
- 13. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Epichlorohydrin and Epichlorohydrin-d5 by Gas Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of epichlorohydrin and its deuterated internal standard, epichlorohydrin-d5.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for epichlorohydrin analysis?
A1: The most critical factor is column inertness. Epichlorohydrin is a reactive compound, and a lack of column inertness can lead to severe peak tailing and loss of response, resulting in inaccurate quantification.[1] Columns specifically designed for trace-level analysis of active compounds, such as those with "Ultra Inert" specifications, are highly recommended.[1]
Q2: What type of stationary phase is recommended for the separation of epichlorohydrin?
A2: Polyethylene glycol (PEG) based stationary phases, often found in "WAX" columns, are widely used and have demonstrated good performance for epichlorohydrin analysis.[2][3][4] Other suitable stationary phases include 5% phenyl polymethylsiloxane (found in columns like DB-5ms) and 6% cyanopropylphenyl - 94% dimethylpolysiloxane (found in columns like DB-624).[1][5]
Q3: Can the same column be used for both epichlorohydrin and this compound?
A3: Yes. This compound is the deuterated analog of epichlorohydrin and serves as an excellent internal standard for quantitative analysis.[6] Its chemical properties are very similar to the non-deuterated form, and it will exhibit nearly identical chromatographic behavior on the same column, with a slight shift in retention time due to the mass difference.
Q4: What detection method is most suitable for epichlorohydrin analysis?
A4: Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are commonly used. FID is a robust and widely available detector suitable for quantifying epichlorohydrin, especially in less complex matrices.[2][3] MS detection, particularly in Selected Ion Monitoring (SIM) mode, offers higher sensitivity and selectivity, which is crucial for trace-level analysis in complex samples like drinking water.[5][7][8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
-
Potential Cause: Active sites on the column, liner, or injection port are interacting with the analyte. Epichlorohydrin is a reactive epoxide, making it susceptible to such interactions.[1][8]
-
Troubleshooting Steps:
-
Use an Inert Column: Ensure you are using a high-quality, inert GC column, such as one marketed as "Ultra Inert" or specifically tested for active compounds.[1]
-
Deactivate Inlet: Use a deactivated inlet liner. Consider using a liner with glass wool that is also deactivated.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.
-
Lower Injection Temperature: A high injection temperature can sometimes cause degradation of thermally labile compounds. Experiment with lowering the injector temperature.[3]
-
Issue 2: Low Sensitivity or Poor Recovery
-
Potential Cause: Analyte loss due to adsorption in the system, degradation, or inappropriate sample introduction technique for the concentration level.
-
Troubleshooting Steps:
-
Check for Leaks: Perform a leak check on the GC system.
-
Optimize Sample Introduction: For trace-level analysis in water, consider sample pre-concentration techniques like Purge and Trap (P&T) or Headspace (HS) analysis to increase the amount of analyte introduced into the GC.[7][9]
-
Matrix Effects: The sample matrix can interfere with the analysis. The use of an internal standard like this compound can help to correct for recovery issues.[6]
-
Derivatization: For challenging matrices, consider in-situ derivatization to convert epichlorohydrin into a more stable, less reactive compound before analysis.[8]
-
Issue 3: Co-elution with Matrix Components
-
Potential Cause: The chosen stationary phase and temperature program are not providing sufficient resolution from other compounds in the sample.
-
Troubleshooting Steps:
-
Modify Temperature Program: Adjust the oven temperature program. A slower ramp rate can often improve the separation of closely eluting peaks.
-
Select a Different Stationary Phase: If modifying the temperature program is insufficient, a column with a different stationary phase (e.g., switching from a WAX to a DB-624) may provide the necessary selectivity.[5]
-
Use MS Detection: A mass spectrometer in SIM mode can selectively monitor for characteristic ions of epichlorohydrin, effectively isolating its signal from interfering compounds even if they are not chromatographically resolved.[7][8]
-
GC Column and Method Parameters
The following table summarizes various GC columns and experimental conditions reported for the analysis of epichlorohydrin.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Rtx-WAX[2] | Alltech AT-WAX[3] | PerkinElmer Elite-WAX™[9] | Agilent J&W DB-5ms Ultra Inert[1] | DB-624[5] |
| Stationary Phase | Polyethylene Glycol | 100% Polyethylene Glycol[3] | Polyethylene Glycol | 5% Phenyl Polymethylsiloxane | 6% Cyanopropylphenyl |
| Length | 30 m[2] | Not Specified | 60 m[9] | 10 m[1] | Not Specified |
| Internal Diameter | 0.53 mm[2] | 0.53 mm (megabore)[3] | 0.25 mm[9] | 0.18 mm[1] | Not Specified |
| Film Thickness | 1 µm[2] | Not Specified | 0.5 µm[9] | Not Specified | Not Specified |
| Carrier Gas | He[2] | He[3] | He[9] | Not Specified | Not Specified |
| Detector | FID[2] | FID[3] | MS[9] | FID[1] | MS (SIM mode)[5] |
Experimental Protocols
Protocol 1: Analysis of Epichlorohydrin from Metal Food Cans (GC-FID) [2]
-
Sample Preparation:
-
Wash the inside of a commercially available metal food can with water.
-
Fill the can with n-pentane.
-
Seal the can with aluminum foil and polyvinyl chloride wrapping film.
-
Heat at 25°C for 1 hour to allow for the dissolution of epichlorohydrin.
-
The resulting n-pentane solution is used as the test solution.
-
-
GC Conditions:
-
Column: Rtx-WAX (30 m x 0.53 mm I.D., 1 µm film thickness)
-
Oven Program: 50°C (hold 5 min), then ramp at 10°C/min to 100°C.
-
Injector Temperature: 220°C
-
Injection Mode: Split (1:10)
-
Carrier Gas: Helium at a linear velocity of 74 cm/sec.
-
Detector: FID
-
Protocol 2: Trace Analysis of Epichlorohydrin in Drinking Water (Headspace-GC/MS) [9]
-
Sample Preparation:
-
No pre-treatment of the water sample is required.
-
The analysis is performed using a Headspace (HS) Trap system for sample introduction.
-
-
HS Trap Conditions:
-
Oven Temperature: 70°C
-
Needle Temperature: 160°C
-
Transfer-Line Temperature: 170°C
-
-
GC-MS Conditions:
-
Column: PerkinElmer Elite-WAX™ (60 m x 0.25 mm, 0.5 µm)
-
Injector Temperature: 180°C
-
Carrier Gas: Helium, column head pressure at 25 psi.
-
Oven Program: See original documentation for the detailed program; the total run time is 16.5 minutes.
-
Detector: Mass Spectrometer
-
Logical Workflow for GC Column Selection
Caption: Workflow for selecting a suitable GC column for epichlorohydrin analysis.
References
- 1. agilent.com [agilent.com]
- 2. public.jenck.com [public.jenck.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 69533-54-6 | Benchchem [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Epichlorohydrin-d5 Stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Epichlorohydrin-d5, focusing on the impact of sample pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of Epichlorohydrin, where five hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of Epichlorohydrin.[1][2] The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response.[3]
Q2: How stable is this compound in solution?
A2: this compound, like its non-deuterated counterpart, is a reactive molecule susceptible to degradation, particularly through hydrolysis.[4] Its stability is highly dependent on the pH of the solution. It is most stable in neutral to slightly acidic conditions (pH 5-9) and degrades under both strongly acidic and alkaline conditions.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which may result in a slightly slower degradation rate for the deuterated compound compared to the non-deuterated form, a phenomenon known as the kinetic isotope effect.[3][6]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway in aqueous solutions is hydrolysis of the epoxide ring.[4]
-
Under acidic and neutral conditions , the main degradation product is 3-chloro-1,2-propanediol-d5 (MCPD-d5).[7][8]
-
Under alkaline conditions , hydrolysis proceeds through the formation of glycidol-d5, which is then further hydrolyzed to glycerol-d5.[9]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: Yes, deuterium-hydrogen back-exchange is a possibility, especially under acidic or basic conditions.[10] This can be more prevalent for deuterium atoms at chemically labile positions. Such an exchange can alter the isotopic purity of the internal standard over time, potentially affecting the accuracy of quantification.[10] It is recommended to evaluate the stability of the deuterated internal standard in the sample diluent and mobile phase.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To ensure long-term stability, this compound stock solutions should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5] When preparing working solutions, it is crucial to consider the pH of the solvent and buffer systems to minimize degradation. For analytical runs, preparing fresh working standards daily is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
Issue 1: Drifting Internal Standard Signal (Decreasing or Increasing Peak Area)
Possible Causes:
-
pH-Dependent Degradation: The pH of your sample, standards, or mobile phase may be promoting the hydrolysis of this compound.
-
Deuterium-Hydrogen Exchange: Acidic or basic conditions may be causing the exchange of deuterium for hydrogen, changing the mass-to-charge ratio detected by the mass spectrometer.[10]
-
Adsorption: The analyte may be adsorbing to active sites within the GC inlet or column.[11]
Troubleshooting Steps:
-
Verify pH: Measure the pH of all solutions that come into contact with the internal standard. Aim for a pH between 5 and 9 where the compound is most stable.[5]
-
Conduct a Stability Study: Prepare the internal standard in your sample matrix or diluent and analyze it at several time points (e.g., 0, 2, 4, 8, 24 hours) to assess its stability under your specific experimental conditions.
-
Prepare Fresh Solutions: Prepare fresh working standards and samples immediately before analysis to minimize the time for potential degradation.
-
Inlet and Column Maintenance: Deactivate the GC inlet liner and trim the front end of the analytical column to remove active sites that may cause adsorption or degradation.[11]
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Causes:
-
Inconsistent Degradation: Variable pH across samples and standards can lead to inconsistent rates of this compound degradation.
-
Stock Solution Degradation: The stock solution of the internal standard may have degraded over time due to improper storage.
-
Co-elution: An interfering compound from the sample matrix may be co-eluting with this compound.
Troubleshooting Steps:
-
Buffer Samples and Standards: Use a buffer to maintain a consistent and stable pH in all samples and standards.
-
Prepare a Fresh Stock Solution: If stock solution degradation is suspected, prepare a new one from a certified reference material.
-
Optimize Chromatographic Method: Adjust the GC temperature program or use a column with a different selectivity to resolve the internal standard from any interfering peaks.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for any matrix effects.
Data Presentation
The following table summarizes the hydrolysis half-life of Epichlorohydrin (non-deuterated) in water at neutral pH and different temperatures. While direct data for this compound is not available, this provides a strong indication of its stability. Due to the kinetic isotope effect, the half-life of this compound may be slightly longer.
Table 1: Half-Life of Epichlorohydrin in Water at pH 7
| Temperature (°C) | Half-Life (hours) |
| 20 | 160 |
| 30 | 5 |
Data sourced from Olin Epoxy technical documentation.[8]
The rate of hydrolysis is significantly influenced by pH. The reaction is catalyzed by both acid and base.
Table 2: pH Influence on Epichlorohydrin Hydrolysis Rate
| pH Condition | Relative Rate of Hydrolysis | Primary Degradation Product |
| Strongly Acidic (pH < 4) | Fast | 3-chloro-1,2-propanediol |
| Neutral (pH 5-9) | Slowest | 3-chloro-1,2-propanediol |
| Strongly Alkaline (pH > 10) | Fast | Glycidol, then Glycerol |
This table is a qualitative summary based on kinetic studies of epichlorohydrin hydrolysis.[5][7][9]
Experimental Protocols
Protocol 1: Sample pH Adjustment for Enhanced Stability
Objective: To adjust the pH of aqueous samples to a range where this compound is most stable before the addition of the internal standard and subsequent analysis.
Methodology:
-
Initial pH Measurement: Before any processing, measure the pH of a representative sample aliquot using a calibrated pH meter.
-
Buffer Selection: Choose a buffer system that is compatible with your analytical method and has a pKa value close to the desired pH range (e.g., phosphate buffer for pH 7).
-
pH Adjustment:
-
For acidic samples (pH < 5) , add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH until it reaches the 6-7 range. Alternatively, add a calculated amount of a suitable buffer.
-
For alkaline samples (pH > 9) , add a small volume of a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH until it reaches the 6-7 range. Alternatively, add a calculated amount of a suitable buffer.
-
-
Internal Standard Addition: Once the pH is stabilized in the optimal range, add the this compound internal standard.
-
Proceed with Extraction/Analysis: Continue with your established sample preparation and analysis protocol immediately after the addition of the internal standard.
Visualization
Caption: Troubleshooting workflow for inconsistent this compound signal.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Epichlorohydrin (EHC 33, 1984) [inchem.org]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Mechanism of the acidic hydrolysis of epichlorohydrin | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. olinepoxy.com [olinepoxy.com]
- 10. benchchem.com [benchchem.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
dealing with low recovery of Epichlorohydrin-d5 in extraction
Welcome to the technical support center for troubleshooting low recovery of Epichlorohydrin-d5. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during sample extraction?
Low recovery of deuterated internal standards like this compound can originate from several factors related to the chosen extraction method, sample matrix, and the compound's inherent properties.[1] Key issues include:
-
Suboptimal Extraction Parameters: Incorrect choice of solvent, non-ideal pH of the aqueous phase, or an insufficient solvent-to-sample volume ratio can lead to poor partitioning of the analyte into the organic phase.[2][3][4]
-
Physical Extraction Issues: The formation of emulsions during Liquid-Liquid Extraction (LLE) is a very common problem that can trap the analyte, leading to poor and inconsistent recovery.[2][5] In Solid-Phase Extraction (SPE), issues like analyte breakthrough during sample loading, premature elution during the wash step, or incomplete elution from the sorbent are frequent culprits.[6][7]
-
Analyte Instability: Epichlorohydrin is a highly reactive molecule that can hydrolyze in water, a process that is accelerated by heat or the presence of acid.[8] This degradation can lead to significant loss of the analyte during the extraction process.
-
Matrix Effects: Components within the sample matrix (e.g., lipids, proteins) can interfere with the extraction process, reducing efficiency.[9]
Q2: What is considered "poor" recovery for a deuterated internal standard like this compound?
While universal acceptance criteria do not exist, a consistent and reproducible recovery is often more critical than a high one.[2] However, excessively low recovery can indicate problems with the analytical method. Generally, recovery values below 80% may warrant investigation, and high variability (e.g., a relative standard deviation >15-20%) across a batch of samples is a significant concern.[2]
Q3: How do I choose the right extraction solvent for Liquid-Liquid Extraction (LLE)?
The goal is to select a water-immiscible organic solvent that has a high affinity for this compound.[10] Key considerations include:
-
Polarity Matching: Try to match the polarity of the extraction solvent with the analyte.[3][4]
-
Analyte Solubility: Epichlorohydrin is soluble in most organic solvents.[11] Dichloromethane (DCM) and n-pentane have been successfully used for its extraction from aqueous samples.[12][13][14]
-
Solvent Density: Using a solvent denser than water, like DCM, can simplify the collection of the organic layer after separation.[12]
Q4: How can I prevent or resolve emulsion formation during LLE?
Emulsions often occur with samples high in lipids or proteins.[2][5]
-
Prevention: The simplest prevention method is to use gentle mixing, such as swirling or gentle inversion, instead of vigorous shaking.[5]
-
Resolution: If an emulsion forms, it can often be broken by:
-
Centrifugation: This is a highly effective method to facilitate phase separation.[6][12]
-
Salting Out: Adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase increases its polarity and can help break the emulsion and drive the analyte into the organic phase.[2][3][15]
-
Phase Separation Paper: Using highly silanized filter paper can isolate either the aqueous or organic phase.[5]
-
Q5: What are the critical steps to optimize in a Solid-Phase Extraction (SPE) workflow?
A systematic approach is crucial for troubleshooting low recovery in SPE.[6] The primary strategy is to analyze the fractions from each step (load, wash, and elution) to pinpoint where the analyte is being lost.[6][7]
-
Analyte Lost in Loading Fraction: This indicates poor retention on the sorbent. Solutions include decreasing the sample loading flow rate, ensuring the sample solvent is weak enough not to cause premature elution, or selecting a sorbent with a higher affinity or capacity for your analyte.[2][6]
-
Analyte Lost in Wash Fraction: This suggests the wash solvent is too strong and is eluting the analyte along with interferences. The solution is to use a weaker wash solvent (e.g., decrease the percentage of organic solvent).[1][2]
-
Analyte Not in Eluate: If the analyte is retained during loading and washing but absent in the final eluate, it points to incomplete elution. Use a stronger elution solvent or increase the elution solvent volume to ensure complete desorption from the sorbent.[2][7]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
This workflow provides a systematic approach to diagnosing and resolving low recovery of this compound during LLE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. welchlab.com [welchlab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Separation method of epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [scirp.org]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. agilent.com [agilent.com]
- 14. [Studies on the analytical method for epichlorohydrin from internal can coatings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Improved solid-phase microextraction extraction procedure to detect trace-level epichlorohydrin in municipal water systems by HS-SPME-GC/MS [frontiersin.org]
Validation & Comparative
Validation of Epichlorohydrin Analytical Methods: A Comparative Guide Using Epichlorohydrin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of epichlorohydrin (ECH), a probable human carcinogen, is critical in pharmaceutical manufacturing and environmental monitoring. This guide provides a comparative overview of validated analytical methods for ECH, with a particular focus on the use of its deuterated analog, Epichlorohydrin-d5 (ECH-d5), as an internal standard. The inclusion of an internal standard like ECH-d5 is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for the determination of epichlorohydrin. The data has been compiled from several studies to facilitate a clear comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the sensitive and selective quantification of epichlorohydrin. The use of an isotopic internal standard like ECH-d5 is particularly advantageous in GC-MS analysis.
| Parameter | Method using this compound[1] | Method using Fluorobenzene[2] | Method using 1,4-difluorobenzene[3] |
| Linearity Range | 0.0645 - 3.8700 µg/L | 0.5 - 10 µg/L | 10 - 500 ppt (ng/L) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.015 µg/L | 0.1 µg/L | Not explicitly stated, but MDL of 30 ppt is mentioned |
| Limit of Quantification (LOQ) | 0.052 µg/L | 0.4 µg/L | Not explicitly stated, but LLOQ is mentioned to be greater than the highest calibration point carryover |
| Accuracy (Recovery) | 95.7% - 98.7% | Not explicitly stated | 92% recovery for 30 ppt standard |
| Precision (RSD) | 3.1% - 7.9% | Not explicitly stated | 4.3% for 30 ppt standard |
| Sample Matrix | Drinking Water | Water | Drinking Water |
Gas Chromatography with Flame Ionization Detection (GC-FID) Methods
GC-FID is a robust and widely available technique suitable for the analysis of epichlorohydrin, particularly at higher concentration levels.
| Parameter | Method 1[4] | Method 2[5] | Method 3 |
| Linearity Range | 0.6 - 3.4 µg/mL | 0.30 - 10 µg/mL | 0.51 - 6.0 ppm (µg/mL) |
| Correlation Coefficient (r²) | 0.9985 | 0.999 | > 0.996 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.09 µg/mL | 0.18 ppm |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 0.30 µg/mL | 0.51 ppm |
| Accuracy (Recovery) | 96.8% - 97.4% | 91.7% - 96.6% | 95.3% - 106% |
| Precision (RSD) | Not explicitly stated for precision, but 4.7% for ruggedness | 7.2% at LOQ | 4.9% for standard solution |
| Sample Matrix | Pharmaceutical Drug Substances | Sevelamer Hydrochloride Drug Substance | Pharmaceuticals |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of epichlorohydrin using GC-MS with this compound as an internal standard.
Protocol 1: Isotope Dilution GC-MS for Epichlorohydrin in Drinking Water[1]
This method utilizes an isotope dilution technique with GC-MS for the determination of trace amounts of epichlorohydrin in drinking water.
1. Sample Preparation:
-
To a drinking water sample, add a known amount of this compound internal standard solution.
-
The epichlorohydrin is then collected by passing the sample through activated carbon.
-
The activated carbon is centrifuged to remove excess water.
-
The adsorbed epichlorohydrin and the internal standard are desorbed from the activated carbon using acetone.
2. GC-MS Analysis:
-
The desorbed solution is injected into the GC-MS system.
-
Gas Chromatograph (GC) Conditions: (Specific column and temperature program would be detailed in the original publication)
-
Mass Spectrometer (MS) Conditions: (Specific ionization mode and mass-to-charge ratios for ECH and ECH-d5 would be monitored)
3. Quantification:
-
The concentration of epichlorohydrin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the validation of an analytical method for epichlorohydrin using an internal standard.
Caption: Workflow for validating an epichlorohydrin analytical method.
Alternative Analytical Approaches
While GC-based methods are predominant, other techniques have also been explored for epichlorohydrin analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the chiral separation of epichlorohydrin enantiomers. These methods are particularly useful in pharmaceutical applications where the stereochemistry of impurities is a critical quality attribute.
-
Headspace (HS) Sampling: Headspace sampling coupled with GC is a common technique for analyzing volatile compounds like epichlorohydrin in various matrices, including water and pharmaceutical substances.[2][5] This technique minimizes sample preparation and reduces the risk of matrix interference.
-
Purge and Trap (P&T): For trace-level analysis of epichlorohydrin in water, purge and trap concentration followed by GC-MS is a highly sensitive method.[3][6]
Conclusion
The selection of an appropriate analytical method for epichlorohydrin depends on the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the available instrumentation. The use of an isotopically labeled internal standard, such as this compound, is highly recommended, especially for trace-level quantification using GC-MS, as it significantly improves the accuracy and reliability of the results. The validation data presented in this guide demonstrates that robust and sensitive methods are available to ensure the safety and quality of pharmaceutical products and to monitor environmental contamination. All method validation should be conducted following the guidelines of relevant regulatory bodies such as the International Council for Harmonisation (ICH).[4][5]
References
- 1. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. jocpr.com [jocpr.com]
- 5. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Gold Standard for Epichlorohydrin Quantification: A Comparative Guide to Using Epichlorohydrin-d5
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in epichlorohydrin (ECH) quantification, the use of a stable isotope-labeled internal standard is paramount. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of Epichlorohydrin-d5 in isotope dilution mass spectrometry.
Epichlorohydrin is a known genotoxic impurity, and its accurate quantification at trace levels is a critical aspect of pharmaceutical development and environmental monitoring. While various analytical methods exist, the isotope dilution technique using this compound coupled with gas chromatography-mass spectrometry (GC-MS) stands out for its ability to correct for matrix effects and variations in sample preparation and instrument response, thus providing more reliable and accurate results.
Superior Accuracy and Precision with this compound
The use of an isotopically labeled internal standard that co-elutes with the analyte of interest provides the most effective means of compensating for potential analytical errors. The following tables summarize the performance of epichlorohydrin quantification using this compound compared to other methods, such as those employing a different internal standard or no internal standard at all.
Table 1: Comparison of Accuracy (Recovery) in Epichlorohydrin Quantification
| Analytical Method | Internal Standard | Sample Matrix | Spiked Concentration | Average Recovery (%) | Citation |
| GC-MS | This compound | Drinking Water | 0.0806 µg/L | 95.7 - 98.7 | [1] |
| GC-MS | This compound | Drinking Water | 0.3230 µg/L | 95.7 - 98.7 | [1] |
| GC-MS | This compound | Drinking Water | 3.2300 µg/L | 95.7 - 98.7 | [1] |
| GC-FID | None | Pharmaceutical Drug Substance | 3.75 ppm | 96.9 | [2] |
| GC-FID | None | Pharmaceutical Drug Substance | 7.5 ppm | 97.2 | [2] |
| GC-FID | None | Pharmaceutical Drug Substance | 11.25 ppm | 97.4 | [2] |
| GC-FID | None | Drinking Water | 1.0 µg/L | 104.7 | [3] |
| GC-FID | None | Drinking Water | 5.0 µg/L | 107.0 | [3] |
Table 2: Comparison of Precision (Relative Standard Deviation - RSD) in Epichlorohydrin Quantification
| Analytical Method | Internal Standard | Sample Matrix | Concentration | Relative Standard Deviation (RSD) (%) | Citation |
| GC-MS | This compound | Drinking Water | 0.0806 µg/L | 7.9 | [1] |
| GC-MS | This compound | Drinking Water | 0.3230 µg/L | 4.7 | [1] |
| GC-MS | This compound | Drinking Water | 3.2300 µg/L | 3.1 | [1] |
| P&T-GC/MS | 1,4-Difluorobenzene | Drinking Water | 30 ppt | 4.3 | [4] |
| HS-GC/MS | Fluorobenzene | Water | 5 µg/L | 2.4 | [5] |
| GC-FID | None | Pharmaceutical Drug Substance | 2.0 ppm (n=6) | 2.6 | [2] |
| GC-FID | None | Drinking Water | 1 µg/L (n=3) | 2.21 | [3] |
Table 3: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Internal Standard | Sample Matrix | LOD | LOQ | Citation |
| GC-MS | This compound | Drinking Water | 0.015 µg/L | 0.052 µg/L | [1] |
| LC/ESI-MS/MS | This compound | Water | 0.03 µg/L | 0.1 µg/L | |
| P&T-GC/MS | 1,4-Difluorobenzene | Drinking Water | - | 10 ppt (approx. 0.01 µg/L) | [4] |
| HS-GC/MS | Fluorobenzene | Water | 0.1 µg/L | 0.4 µg/L | [5] |
| GC-FID | None | Pharmaceutical Drug Substance | 0.15 µg/mL | 0.6 µg/mL | [2] |
| GC-FID | None | Drinking Water | <0.07 µg/L | - | [3] |
The data clearly demonstrates that the isotope dilution method using this compound provides excellent accuracy and precision over a range of concentrations. While other methods can also achieve good performance, the inherent advantage of an isotopic internal standard lies in its ability to mimic the analyte's behavior during extraction, derivatization, and ionization, leading to more robust and reliable results, especially in complex matrices.
Experimental Workflow and Protocols
To ensure reproducible and accurate results, a well-defined experimental protocol is essential. The following diagram illustrates a typical workflow for the quantification of epichlorohydrin using this compound as an internal standard.
References
A Comparative Guide: Epichlorohydrin-d5 Internal Standard vs. External Standard Method for Enhanced Analytical Accuracy
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and reliability in quantitative analysis, the choice of calibration method is paramount. This guide provides an objective comparison between using an Epichlorohydrin-d5 internal standard and the traditional external standard method for the quantification of epichlorohydrin. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to aid in your analytical workflow decisions.
Principles of Quantification: Internal vs. External Standard Methods
In chromatographic analysis, the fundamental principle is that the detector's response, typically the peak area, is directly proportional to the concentration of the analyte.[1] Both the internal and external standard methods are used to establish this relationship, but they differ significantly in their approach to calibration and error compensation.
The external standard method is a straightforward technique where a series of standard solutions containing known concentrations of the analyte are analyzed to create a calibration curve.[1][2][3][4] The concentration of the analyte in an unknown sample is then determined by comparing its response to this calibration curve.[1][5][6] While simple, this method's accuracy is highly dependent on the precise control of experimental conditions, as it is susceptible to variations in injection volume, instrument drift, and sample matrix effects.[1][2]
The internal standard method , on the other hand, involves adding a known amount of a specific compound—the internal standard (IS)—to all samples, calibration standards, and blanks.[7][8][9] The calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the ratio of their concentrations.[3][10] This method is adept at correcting for a variety of potential errors, including sample loss during preparation, injection volume variability, and fluctuations in instrument response, thereby enhancing the precision and accuracy of the results.[8][10][11]
This compound, a deuterated form of epichlorohydrin, is an ideal internal standard for the analysis of its non-labeled counterpart.[12][13] Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis. However, its different mass allows it to be distinguished by a mass spectrometer, a common detector in these analyses.
Performance Comparison: this compound Internal Standard vs. External Standard
The choice between an internal and external standard method often depends on the complexity of the sample matrix and the required level of precision and accuracy.[1][2] For complex matrices or when trace-level quantification is necessary, the internal standard method is generally preferred.[1]
| Performance Metric | This compound Internal Standard Method | External Standard Method | References |
| Accuracy | High; compensates for sample loss and matrix effects. | Moderate to High; susceptible to matrix effects and procedural errors. | [1][8] |
| Precision (Repeatability) | High; corrects for variations in injection volume and instrument response. | Moderate; sensitive to injection volume inconsistencies. | [7][10] |
| Linearity (R²) | |||
| > 0.999 | > 0.999 | [1][14][15] | |
| Robustness | High; less affected by minor variations in experimental conditions. | Moderate; requires strict control over all analytical parameters. | [2][5] |
| Sample Preparation Complexity | Higher; requires the precise addition of the internal standard to all solutions. | Lower; involves direct preparation of calibration standards and samples. | [5] |
| Cost | Higher; requires the purchase of a high-purity deuterated standard. | Lower; only the non-labeled analyte standard is needed. | [1][8] |
Experimental Protocols
This compound Internal Standard Method Protocol
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve epichlorohydrin in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a known concentration (e.g., 1000 µg/mL).
-
Similarly, prepare a primary stock solution of this compound at a known concentration (e.g., 1000 µg/mL).
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by performing serial dilutions of the epichlorohydrin stock solution to achieve a range of concentrations that bracket the expected sample concentrations.
-
To each calibration standard, add a constant and known amount of the this compound internal standard solution.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, add the same constant and known amount of the this compound internal standard solution as was added to the calibration standards.
-
-
Analysis:
-
Analyze the calibration standards and the prepared sample using the chosen analytical method (e.g., GC-MS).
-
-
Quantification:
-
For each calibration standard, calculate the ratio of the peak area of epichlorohydrin to the peak area of this compound.
-
Construct a calibration curve by plotting this peak area ratio against the ratio of the concentration of epichlorohydrin to the concentration of this compound.
-
Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration ratio. From this, the concentration of epichlorohydrin in the original sample can be calculated.
-
External Standard Method Protocol
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve epichlorohydrin in a suitable solvent to prepare a primary stock solution of a known concentration (e.g., 1000 µg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by performing serial dilutions of the epichlorohydrin stock solution to cover the desired concentration range.
-
-
Sample Preparation:
-
Prepare the unknown sample for analysis, ensuring the final concentration is expected to fall within the range of the calibration standards.
-
-
Analysis:
-
Analyze the calibration standards and the prepared sample under identical instrumental conditions.
-
-
Quantification:
-
Measure the peak area of epichlorohydrin for each calibration standard.
-
Construct a calibration curve by plotting the peak area against the known concentration of each standard.
-
Measure the peak area of epichlorohydrin in the unknown sample and use the calibration curve to determine its concentration.
-
Visualizing the Workflow
Caption: Experimental workflows for internal and external standard methods.
Conclusion
The use of this compound as an internal standard offers significant advantages in terms of accuracy, precision, and robustness for the quantitative analysis of epichlorohydrin, particularly in complex sample matrices. While the external standard method is simpler and more cost-effective, it is more susceptible to errors arising from variations in experimental conditions. For researchers and professionals in drug development and other highly regulated fields, the superior reliability of the internal standard method often justifies the additional complexity and cost, ensuring the generation of high-quality, defensible data.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. azdhs.gov [azdhs.gov]
- 5. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 6. scribd.com [scribd.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. (±)-Epichlorohydrin-d5 | CAS 69533-54-6 | LGC Standards [lgcstandards.com]
- 13. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-1 [isotope.com]
- 14. shimadzu.com [shimadzu.com]
- 15. agilent.com [agilent.com]
A Guide to Inter-Laboratory Comparison of Epichlorohydrin Analysis Using Deuterated Standards
This guide provides an objective comparison of analytical methods for the quantification of epichlorohydrin (ECH), with a focus on the use of deuterated internal standards to ensure accuracy and reproducibility. The information presented is synthesized from various validated methods and application notes, offering a comprehensive resource for researchers, scientists, and drug development professionals. The use of isotope-labeled standards like Epichlorohydrin-d5 is a cornerstone for achieving high precision in quantitative mass spectrometry-based assays by compensating for variability during sample preparation and analysis.[1][2]
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance of different analytical methodologies for the quantification of epichlorohydrin in water samples. The data is compiled from various sources, including manufacturer application notes and research articles.
Table 1: Comparison of Method Performance for Epichlorohydrin Analysis
| Parameter | Method 1: Isotope Dilution GC-MS | Method 2: HS-GC/MS | Method 3: P&T GC-MS | Method 4: HS-SPME-GC/MS |
| Internal Standard | This compound[1] | Fluorobenzene[3][4] | 1,4-difluorobenzene[5] | Not specified |
| Linearity (Range) | 0.0645 - 3.8700 µg/L (r > 0.999)[1] | 0.5 - 10 µg/L (R² > 0.999)[3] | 30 - 5,000 ppt (r²)[4] | 0.02 - 1.00 µg/L (R² = 0.998)[6] |
| Limit of Detection (LOD) | 0.015 µg/L[1] | Not explicitly stated, but MDL assessed at 2.5 µg/L[3] | 30 ppt[4] | 0.006 µg/L[6] |
| Limit of Quantification (LOQ) | 0.052 µg/L[1] | Assessed at 2.5 µg/L[3] | Not explicitly stated | 0.024 µg/L[6] |
| Precision (RSD%) | 3.1% - 7.9%[1] | Not explicitly stated | Not explicitly stated | 2.6% - 5.3%[6] |
| Accuracy (Recovery %) | 95.7% - 98.7%[1] | Not explicitly stated | Not explicitly stated | -3.5% to -2.0% (accuracy); 72.5% - 116% (recovery)[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are summarized protocols from the cited analytical methods.
Method 1: Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
This method utilizes an isotope-labeled internal standard, this compound, for the quantification of epichlorohydrin in drinking water.[1]
-
Sample Preparation:
-
An internal standard solution of D5-epichlorohydrin is added to the drinking water sample.
-
Epichlorohydrin is collected by active carbon.
-
The adsorbent is centrifuged to remove water.
-
Epichlorohydrin is desorbed from the active carbon using acetone.[1]
-
-
Instrumentation:
-
The desorbed solution is analyzed by GC-MS.
-
-
Quantification:
-
Quantification is performed using the isotopic internal standard.[1]
-
Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)
This method is used for the analysis of epichlorohydrin in water samples.[3]
-
Sample Preparation:
-
A 10 mL water sample is transferred into a 20 mL headspace vial.
-
An internal standard (fluorobenzene) is added.[3]
-
-
Instrumentation:
-
Analysis is performed using a Headspace Gas Chromatograph coupled with a Mass Spectrometer (HS-GC/MS).
-
-
Quantification:
-
A calibration curve is generated using standard solutions with the internal standard.[3]
-
Method 3: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS)
This method is suitable for the trace analysis of epichlorohydrin in drinking water.[4]
-
Sample Preparation:
-
An internal standard (fluorobenzene) is mixed with each 25 mL sample.[4]
-
-
Instrumentation:
-
A purge and trap (P&T) concentrator is used in conjunction with a GC-MS system.[4]
-
-
Quantification:
-
The relative response factor (RRF) is calculated for epichlorohydrin using the internal standard.[4]
-
Method 4: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)
This improved solid-phase microextraction method is used for detecting trace-level epichlorohydrin in municipal water systems.[6]
-
Sample Preparation:
-
An internal standard is added to each sample for quantitative analysis.[6]
-
-
Instrumentation:
-
Analysis is conducted using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS).
-
-
Quantification:
-
A calibration curve is constructed for quantification.[6]
-
Visualizations
Diagram 1: General Workflow for Epichlorohydrin Analysis
Caption: General workflow for epichlorohydrin analysis.
Diagram 2: Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. shimadzu.com [shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Improved solid-phase microextraction extraction procedure to detect trace-level epichlorohydrin in municipal water systems by HS-SPME-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Epichlorohydrin-d5 Versus Alternative Internal Standards for Volatile Organic Compound Analysis: A Comparative Guide
In the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. The ideal internal standard co-elutes with the target analytes and behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose due to their chemical and physical similarity to the native analytes. This guide provides a comparative overview of Epichlorohydrin-d5 and other commonly used internal standards for the analysis of VOCs.
The Role of Stable Isotope-Labeled Internal Standards
Deuterated compounds, such as this compound, are analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium. This mass difference allows for their distinct detection by the mass spectrometer, while their nearly identical chemical properties ensure they experience similar matrix effects and ionization suppression or enhancement as the analytes of interest. This leads to more accurate and precise quantification.
Performance Data Comparison
While direct head-to-head comparative data for this compound against other internal standards for a broad range of VOCs is limited in publicly available literature, we can evaluate its performance based on a study that utilized it for the analysis of epichlorohydrin. This data can be considered alongside the performance of other commonly used internal standards in various validated methods for VOC analysis.
This compound Performance
A study on the determination of epichlorohydrin in drinking water by isotope dilution GC-MS provides the following performance data for this compound as an internal standard.[1]
| Parameter | Performance Metric |
| Linearity (r) | > 0.999 |
| Concentration Range | 0.0645 - 3.8700 µg/L |
| Precision (RSD) | 7.9% at 0.0806 µg/L, 4.7% at 0.3230 µg/L, 3.1% at 3.2300 µg/L |
| Recovery | 95.7% - 98.7% |
| Limit of Detection (LOD) | 0.015 µg/L |
| Limit of Quantitation (LOQ) | 0.052 µg/L |
Performance of Alternative Internal Standards
The following table summarizes the typical performance of commonly used internal standards for the analysis of a broad range of VOCs, often cited in EPA methods such as 8260 and TO-15. The data is compiled from various sources and represents typical method performance rather than a direct comparative study.
| Internal Standard | Typical Analytes | Linearity (r²) | Typical Precision (%RSD) | Typical Recovery (%) | Reference |
| Chlorobenzene-d5 | Halogenated VOCs, Aromatic Compounds | ≥ 0.99 | < 15% | 70-130% | U.S. EPA Method 8260 |
| 1,4-Difluorobenzene | Aromatic Compounds, Halogenated VOCs | ≥ 0.99 | < 15% | 70-130% | U.S. EPA Method 8260 |
| Toluene-d8 | Aromatic Compounds | ≥ 0.99 | < 15% | 70-130% | U.S. EPA Method 8260 |
| 1,2-Dichloroethane-d4 | Halogenated VOCs | Not specified | Not specified | Not specified | [2] |
| Fluorobenzene | General VOCs | > 0.999 | Not specified | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative experimental protocols for the analysis of VOCs using an internal standard.
Sample Preparation and Analysis for Epichlorohydrin using this compound IS
This protocol is based on the determination of epichlorohydrin in drinking water.[1]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the drinking water sample.
-
Extraction: Collect the epichlorohydrin from the sample using activated carbon.
-
Water Removal: Centrifuge the adsorbent at 2739 × g for 10 minutes to remove water.
-
Desorption: Desorb the epichlorohydrin by immersing the activated carbon in 1.0 ml of acetone for 1 hour.
-
GC-MS Analysis: Analyze the desorbed solution by GC-MS and quantify using the isotopic internal standard.
General Experimental Workflow for VOC Analysis by Purge and Trap GC-MS
This protocol represents a general workflow for the analysis of VOCs in water samples.
-
Sample Collection: Collect water sample in a 40 mL vial containing a preservative (e.g., HCl).
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., a mix of Chlorobenzene-d5, 1,4-Difluorobenzene, and Toluene-d8) to the sample vial.
-
Purge and Trap: Place the vial in the autosampler of a purge and trap system. The VOCs are purged from the water sample with an inert gas and collected on a sorbent trap.
-
Thermal Desorption: The trap is rapidly heated, and the VOCs are desorbed and transferred to the GC-MS system.
-
GC-MS Analysis: The VOCs are separated on a capillary column and detected by a mass spectrometer. Quantification is performed by comparing the response of the target analytes to their corresponding internal standards.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for VOC analysis and the rationale behind using an internal standard.
References
A Comparative Guide to the Analysis of Epichlorohydrin: Focusing on Limit of Detection (LOD) and Quantification (LOQ) with Epichlorohydrin-d5
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of epichlorohydrin (ECH), a potential process-related impurity and probable human carcinogen, is of paramount importance.[1][2] This guide provides a comparative overview of analytical methods for determining epichlorohydrin, with a special focus on the limits of detection (LOD) and quantification (LOQ) achieved, particularly when using its deuterated internal standard, Epichlorohydrin-d5.
The use of an isotopically labeled internal standard like this compound is a preferred approach in mass spectrometry-based methods, as it closely mimics the analyte's chemical behavior during sample preparation and analysis, leading to improved accuracy and precision.[3]
Performance Comparison of Analytical Methods
Various analytical techniques have been employed for the determination of epichlorohydrin in different matrices, primarily water and pharmaceutical substances. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely adopted method due to its high sensitivity and selectivity. The choice of sample introduction technique, such as headspace, purge and trap, or direct injection, significantly influences the achievable detection and quantification limits.
The following table summarizes the performance of different analytical methods for epichlorohydrin, highlighting the reported LOD and LOQ values.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Isotope Dilution GC-MS | This compound | Drinking Water | 0.015 µg/L | 0.052 µg/L | [3] |
| Headspace Trap-GC/MS | Not Specified | Drinking Water | - | 0.1 µg/L (as lowest calibration point) | [4] |
| Purge and Trap GC-MS | Not Specified | Drinking Water | 30 ppt (0.03 µg/L) (as MDL) | - | [5] |
| Headspace GC-MS | Fluorobenzene | Water | 0.1 µg/L (as MDL) | 0.4 µg/L | [1] |
| GC-FID | Not Specified | Pharmaceutical Drug Substances | 0.50 ppm (LOD) | 2.0 ppm | [6] |
| GC-FID | Not Specified | Pharmaceutical Drug Substances | 0.18 ppm (LOD) | 0.51 ppm | [2] |
| Headspace GC-FID | Not Specified | Sevelamer Hydrochloride | 0.09 µg/mL (DL) | 0.30 µg/mL (QL) | [7] |
| GC-ECD (Purge and Trap) | Not Specified | Drinking Water | 0.01 µg/L | - | [8] |
| Chiral LC-UV | Not Specified | Enantiomeric Mixture | 0.95 µg/ml | 3.2 µg/ml |
MDL: Method Detection Limit; DL: Detection Limit; QL: Quantitation Limit. Note that definitions of these terms can vary slightly between studies.
As evidenced in the table, the isotope dilution GC-MS method using this compound as an internal standard demonstrates exceptional sensitivity for the analysis of epichlorohydrin in drinking water, achieving an LOD of 0.015 µg/L and an LOQ of 0.052 µg/L.[3] This highlights the advantage of using a stable isotope-labeled internal standard for trace-level quantification. Other methods, such as those employing purge and trap concentration, also offer very low detection limits.[5][8] For pharmaceutical applications where concentrations might be higher, GC-FID methods provide adequate sensitivity.[2][6]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols from the cited studies.
Isotope Dilution GC-MS with this compound[3]
-
Sample Preparation: An internal standard solution of D5-epichlorohydrin is added to the drinking water sample. The epichlorohydrin is then collected by active carbon. The adsorbent is centrifuged to remove water, and the epichlorohydrin is desorbed using acetone.
-
Instrumentation: The desorbed solution is analyzed by GC-MS.
-
Quantification: Quantification is performed using the isotopic internal standard method.
Headspace Trap-GC/MS[4]
-
Sample Introduction: Headspace sampling with a trap for pre-concentration is used, allowing for trace detection without sample pre-treatment.
-
Instrumentation: A PerkinElmer TurboMatrix™ Headspace (HS) Trap coupled with a Clarus® 600 Gas Chromatograph/Mass Spectrometer (GC/MS).
-
MS Method: The analysis utilizes single ion and full ion scanning (SIFI) mode for both sensitive quantification and accurate identification.
Purge and Trap GC-MS[5][10]
-
Sample Preparation: Volatile organic compounds, including epichlorohydrin, are purged from the water sample using an inert gas.
-
Concentration: The purged analytes are trapped and concentrated on a sorbent trap.
-
Analysis: The trap is heated, and the desorbed analytes are introduced into the GC-MS for analysis. The MS is often operated in Selected Ion Monitoring (SIM) mode for enhanced selectivity.
Analytical Workflow Diagram
The following diagram illustrates a general workflow for the analysis of epichlorohydrin using GC-MS with an internal standard.
Caption: A generalized workflow for the quantitative analysis of epichlorohydrin using GC-MS.
Conclusion
The selection of an appropriate analytical method for epichlorohydrin determination is contingent on the sample matrix and the required sensitivity. For trace-level analysis in matrices like drinking water, methods incorporating a concentration step such as purge and trap or headspace trap are highly effective. The use of an isotopically labeled internal standard, specifically this compound, in conjunction with GC-MS, provides the highest degree of accuracy and sensitivity, as demonstrated by the low LOD and LOQ values achieved in published studies. For applications in pharmaceutical quality control, where analyte concentrations may be higher, simpler GC-FID methods can be suitable and cost-effective. This guide provides a foundation for researchers and professionals to select and implement a robust and sensitive method for the critical task of epichlorohydrin analysis.
References
- 1. shimadzu.com [shimadzu.com]
- 2. tsijournals.com [tsijournals.com]
- 3. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jocpr.com [jocpr.com]
- 7. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Performance Showdown: Epichlorohydrin-d5 Sets the Gold Standard for Epichlorohydrin Analysis
A deep dive into the linearity and reliability of isotope dilution methods for the quantification of epichlorohydrin, this guide provides researchers, scientists, and drug development professionals with a critical comparison of analytical techniques. The use of Epichlorohydrin-d5 as an internal standard demonstrates superior linearity and accuracy in calibration curves, ensuring robust and reliable quantification of this critical compound.
The accurate quantification of epichlorohydrin (ECH), a probable human carcinogen, is paramount in ensuring the safety of drinking water and pharmaceutical products. This guide presents a comparative analysis of various analytical methods, with a focus on the linearity of calibration curves. The data overwhelmingly supports the use of this compound (ECH-d5) as an internal standard in isotope dilution mass spectrometry for achieving the highest degree of accuracy and precision.
Unparalleled Linearity with this compound
An isotope dilution gas chromatography-mass spectrometry (GC-MS) method utilizing D5-epichlorohydrin as an internal standard has demonstrated exceptional linearity for the determination of epichlorohydrin in drinking water.[1] The calibration curve was found to be linear across a concentration range of 0.0645 to 3.8700 µg/L, with a correlation coefficient (r) greater than 0.999.[1] This high correlation coefficient signifies a strong linear relationship between the concentration of epichlorohydrin and the instrumental response, which is crucial for accurate quantification.
In a similar vein, a liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) method, which also employed ECH-d5 as an internal standard after derivatization, exhibited excellent linearity from 0.05 to 50 µg/L with a correlation coefficient (r) exceeding 0.99.
Comparative Analysis of Analytical Methods
To provide a comprehensive overview, the performance of the ECH-d5 isotope dilution method is compared with other common analytical techniques for epichlorohydrin quantification in the table below. These alternative methods often utilize different internal standards or no internal standard at all.
| Internal Standard | Analytical Method | Concentration Range | Correlation Coefficient (R² or r) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| This compound | GC-MS | 0.0645 - 3.8700 µg/L | > 0.999 | 0.015 µg/L | 0.052 µg/L | [1] |
| This compound | LC/ESI-MS/MS | 0.05 - 50 µg/L | > 0.99 | 0.03 µg/L | 0.1 µg/L | |
| Fluorobenzene | HS-GC/MS | 0.5 - 10 µg/L | > 0.999 | 0.1 µg/L | 0.4 µg/L | [2] |
| 1,4-Difluorobenzene | P&T-GC/MS | 10 - 500 ppt (ng/L) | ≥ 0.995 | - | - | [3] |
| Bromoform | Purge and Trap GC | 10 - 200 µg/L | - | 10 µg/L (quantitative) | - | [4] |
| None | HS Trap-GC/MS | 0.1 - 50 ppb (µg/L) | 0.9993 | - | - | [5] |
| None | GC-FID | 0.08 - 1.60 ng | > 0.9997 | < 0.07 µg/L | - | [6] |
Experimental Protocols
Isotope Dilution GC-MS with this compound
This method, adapted from a study on epichlorohydrin in drinking water, provides a robust protocol for accurate quantification.[1]
1. Sample Preparation:
-
An internal standard solution of D5-epichlorohydrin is added to the drinking water sample.
-
Epichlorohydrin is collected from the sample using activated carbon.
-
The adsorbent is then centrifuged at 2739 × g for 10 minutes to remove excess water.
-
Finally, the epichlorohydrin is desorbed from the activated carbon by immersing it in 1.0 ml of acetone for 1 hour.
2. Calibration Standards Preparation:
-
A series of calibration standards are prepared at different concentrations within the linear range (e.g., 0.0645, 0.1615, 0.3230, 0.6450, 1.2900, and 3.8700 µg/L).
-
A fixed concentration of the this compound internal standard is added to each calibration standard.
3. GC-MS Analysis:
-
The desorbed solution is analyzed by GC-MS.
-
The instrument is operated in a mode that allows for the quantification of both epichlorohydrin and its deuterated internal standard.
4. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of epichlorohydrin to the peak area of this compound against the concentration of the epichlorohydrin standards.
-
The concentration of epichlorohydrin in the unknown sample is determined from this calibration curve.
Workflow for Calibration Curve Generation
The following diagram illustrates the key steps involved in generating a calibration curve for epichlorohydrin analysis using an internal standard.
Caption: Workflow for generating a calibration curve using an internal standard.
References
Method Robustness Testing: A Comparative Guide Featuring Epichlorohydrin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method performance for the quantification of epichlorohydrin, a potential genotoxic impurity, with a focus on the use of Epichlorohydrin-d5 as an internal standard. The selection of a suitable internal standard is critical for ensuring the robustness and reliability of analytical methods by compensating for variations in sample preparation and instrument response. This document presents supporting experimental data from various studies to aid in the selection of the most appropriate analytical strategy.
The Critical Role of Robustness Testing
Robustness testing is a key component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] This process provides an indication of the method's reliability during normal usage and is a crucial aspect of ensuring compliance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6] For genotoxic impurities like epichlorohydrin, which must be controlled at very low levels in pharmaceutical products, a robust analytical method is paramount.
This compound: An Ideal Internal Standard for GC-MS Analysis
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy and precision of mass spectrometry-based quantification. Deuterated standards like this compound exhibit nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during sample preparation and chromatographic separation. However, their difference in mass allows for distinct detection by the mass spectrometer, enabling reliable correction for any analytical variability.
One study highlights the successful use of D5-epichlorohydrin in an isotope dilution gas chromatography-mass spectrometry (GC-MS) method for the determination of epichlorohydrin in drinking water.[7] The method demonstrated high sensitivity, accuracy, and good reproducibility, making it suitable for the detection of trace amounts of epichlorohydrin.[7]
Comparative Performance Data
The following tables summarize key performance parameters from various studies on epichlorohydrin analysis. Table 1 showcases the performance of a method utilizing this compound as an internal standard, while Table 2 provides data from methods using other or no internal standards for comparison.
Table 1: Performance of a GC-MS Method using this compound Internal Standard [7]
| Performance Characteristic | Result |
| Linearity Range | 0.0645 - 3.8700 µg/L |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 0.015 µg/L |
| Limit of Quantification (LOQ) | 0.052 µg/L |
| Precision (RSD) | 3.1% - 7.9% |
| Accuracy (Recovery) | 95.7% - 98.7% |
Table 2: Performance of Alternative Epichlorohydrin Analytical Methods
| Method | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (Recovery) | Reference |
| HS-GC-FID | 0.30 - 10 µg/mL | 0.09 µg/mL | 0.30 µg/mL | Not Specified | 91.7% - 96.6% | [8] |
| Purge and Trap GC/MS | 0.1 - 50 ppb | 0.016 ppb | Not Specified | 6.34% | 93.0% - 107.0% | [9] |
| HS-GC/MS | 0.5 - 10 µg/L | 0.1 µg/L | 0.4 µg/L | Not Specified | Not Specified | [10] |
Note: Direct comparison between methods should be made with caution due to differences in matrices, instrumentation, and specific protocols.
Experimental Protocols
Method Using this compound Internal Standard (Isotope Dilution GC-MS)[7]
-
Sample Preparation:
-
Add a known amount of this compound internal standard solution to the drinking water sample.
-
Collect the epichlorohydrin and the internal standard from the sample using activated carbon.
-
Centrifuge the activated carbon to remove water.
-
Desorb the analytes from the activated carbon using acetone.
-
-
GC-MS Analysis:
-
Inject the desorbed solution into the GC-MS system.
-
Quantify the amount of epichlorohydrin using the isotopic internal standard.
-
Robustness Testing Protocol Example (based on a Headspace GC-FID method)[8][11]
To assess the robustness of the analytical method, make small, deliberate variations to critical parameters. The effect of these variations on the results, including system suitability tests (e.g., peak resolution, tailing factor), should be evaluated.
-
Nominal Conditions: Establish the standard operating parameters for the GC analysis.
-
Parameter Variation: Individually vary the following parameters (examples of variations are in parentheses):
-
Data Evaluation: Analyze the system suitability results and the quantification of a standard sample under each varied condition. The acceptance criteria should be met under all tested conditions to demonstrate method robustness.
Visualizing the Workflow
The following diagrams illustrate the logical flow of method development and robustness testing.
Caption: Experimental workflow for method development and robustness testing.
Caption: Logical relationships in the analytical method for epichlorohydrin.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. shimadzu.com [shimadzu.com]
- 11. benchchem.com [benchchem.com]
The Gold Standard in Environmental Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Standards
In the rigorous field of environmental testing, achieving the highest degree of accuracy and precision in quantitative analysis is paramount for regulatory compliance, human health risk assessment, and environmental monitoring. The choice of an appropriate internal standard is a critical determinant of data quality, particularly when dealing with complex environmental matrices such as water, soil, and sediment. This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental data and detailed protocols, to assist researchers, scientists, and laboratory professionals in making informed decisions for their analytical workflows.
At the heart of sensitive and selective analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the challenge of the "matrix effect." Co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification. To counteract this, internal standards are introduced into the analytical workflow.
Deuterated standards , which are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, have become the gold standard in environmental analysis.[1][2] This is due to their striking physicochemical similarity to the native analyte.[3] In contrast, non-deuterated standards , often structural analogs, are compounds with a similar but not identical chemical structure to the analyte of interest.[4]
The Core Advantage of Deuteration: Mitigating the Matrix Effect
The fundamental principle underpinning the superiority of deuterated standards is Isotope Dilution Mass Spectrometry (IDMS) .[2] In this technique, a known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.[5] Because the deuterated standard is nearly chemically and physically identical to the target analyte, it experiences the same variations throughout the entire analytical process, including extraction, derivatization, and ionization.[3][6] By measuring the ratio of the native analyte to its deuterated counterpart, any signal fluctuations caused by matrix effects or procedural losses are effectively normalized, leading to highly accurate and precise results.[5]
Non-deuterated, or analog, internal standards, while more affordable and readily available, often exhibit different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte.[4] These discrepancies can lead to inadequate compensation for matrix effects, compromising the reliability of the quantitative data.[4]
Quantitative Performance: A Head-to-Head Comparison
The enhanced performance of deuterated internal standards is consistently demonstrated in experimental data, showcasing significant improvements in accuracy and precision. While extensive quantitative comparisons in environmental matrices are specific to each analyte and method, the trend observed in complex biological matrices provides a strong indication of the expected advantages.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Reference |
| Accuracy (% Bias) | -3.5% | +12.8% | [7] |
| Precision (%RSD) | 5.2% | 14.5% | [7] |
| Matrix Effect (Analyte) | 75% (Ion Suppression) | 75% (Ion Suppression) | [7] |
| Matrix Effect (Internal Standard) | 78% (Ion Suppression) | 65% (Ion Suppression) | [7] |
| Recovery of Analyte | 85% | 85% | [7] |
Table 1: Representative comparative performance of deuterated versus non-deuterated internal standards in a bioanalytical assay. The data illustrates the significantly better accuracy and precision achieved with deuterated standards due to more effective compensation for matrix effects.
In an analysis of pesticides, the use of deuterated analogs resulted in accuracy values falling within 25% and RSD values dropping under 20%, whereas analysis without an internal standard led to accuracy values differing by more than 60% and RSDs over 50%.[8]
Experimental Protocols for Environmental Contaminants
The following are detailed methodologies for the analysis of common environmental pollutants using deuterated internal standards.
Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil using GC-MS
This protocol outlines a common workflow for the quantification of PAHs in soil samples.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample to a fine powder.
-
Weighing: Accurately weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking with Internal Standards: Add a solution containing a suite of deuterated PAH internal standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12) to the sample.[9]
-
Hydration: Add 10 mL of water and vortex for 1 minute to hydrate the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride). Shake vigorously and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex and centrifuge.
-
Solvent Exchange: Take an aliquot of the cleaned extract and exchange the solvent to one compatible with GC-MS analysis (e.g., hexane).
2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of all target PAHs.[9]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each target PAH and its corresponding deuterated internal standard.[9]
-
3. Quantification
-
A calibration curve is generated by analyzing standards containing known concentrations of the target PAHs and the deuterated internal standards.
-
The concentration of each PAH in the sample is calculated based on the ratio of its peak area to the peak area of its corresponding deuterated internal standard.
Analysis of Pesticides in Water by LC-MS/MS
This protocol describes a typical workflow for the analysis of polar pesticides in water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filtration: Filter the water sample to remove particulate matter.
-
Spiking: Add a known amount of a suite of deuterated pesticide internal standards to the filtered water sample.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with appropriate solvents (e.g., methanol followed by water).
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the pesticides and internal standards from the cartridge with a suitable organic solvent.
-
Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phases: A gradient elution using water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) is typically used for polar pesticides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.[10]
-
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to its deuterated internal standard against the concentration of the analyte in the calibration standards.
-
The concentration of each pesticide in the water sample is determined from this calibration curve.
Visualizing the Workflow and Principles
To better illustrate the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The principle of isotope dilution for accurate quantification.
Caption: Workflow for PAH analysis in soil using GC-MS.
Conclusion
The utilization of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the most robust and reliable approach for the quantitative analysis of environmental contaminants. By effectively compensating for matrix effects and procedural inconsistencies, these standards lead to demonstrably superior accuracy and precision compared to non-deuterated alternatives. While the initial cost of deuterated standards may be higher, the investment is justified by the significant improvement in data quality, leading to more defensible and reliable results for critical environmental decision-making. For laboratories striving for the highest level of analytical certainty, the adoption of deuterated internal standards is an indispensable practice.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
A Comparative Guide to Epichlorohydrin Analysis: Isotope Dilution vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of epichlorohydrin (ECH), a reactive epoxide of significant interest due to its toxicological profile and use in various manufacturing processes. A key focus is placed on the robust and accurate isotope dilution technique, benchmarked against other commonly employed analytical approaches. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate analytical strategy for their specific application, supported by experimental data and detailed protocols.
Data Summary: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of an isotope dilution Gas Chromatography-Mass Spectrometry (GC-MS) method compared to other analytical techniques for epichlorohydrin analysis.
| Parameter | Isotope Dilution GC-MS | Headspace GC/MS (HS-GC/MS) | Purge and Trap GC/MS (P&T GC/MS) |
| Principle | Quantification based on the ratio of native analyte to a stable isotope-labeled internal standard. | Analysis of volatile compounds in the vapor phase above a sample. | Extraction of volatile analytes by purging with an inert gas, followed by trapping and thermal desorption. |
| Linearity (r²) | > 0.999[1] | Not explicitly stated, but calibration curve is constructed. | 0.9998[2] |
| Limit of Detection (LOD) | 0.015 µg/L[1] | 0.1 µg/L[3] | 0.024 ppb (µg/L)[2] |
| Limit of Quantification (LOQ) | 0.052 µg/L[1] | 0.4 µg/L[3] | Not explicitly stated, but low point of calibration is 0.1 ppb.[2] |
| Precision (RSD) | 3.1% - 7.9%[1] | Not explicitly stated. | 8.25% at 0.1 ppb[2] |
| Accuracy (Recovery) | 95.7% - 98.7%[1] | Not explicitly stated. | 98% recovery of check standard.[2] |
| Internal Standard | D5-epichlorohydrin[1] | Fluorobenzene[3] | Not explicitly stated in the same document, but other P&T methods use compounds like 1,4-difluorobenzene.[4] |
| Regulatory Mention | Not a universally mandated method, but its high accuracy and precision make it suitable for stringent regulatory environments. | Mentioned as an alternative to solvent extraction methods.[3] | The US EPA requires P&T for drinking water analysis of volatile organic compounds.[4][5] |
Experimental Protocols
Isotope Dilution GC-MS Method for Epichlorohydrin in Drinking Water[1]
This method utilizes a stable isotope-labeled internal standard, D5-epichlorohydrin, to achieve high accuracy and precision.
1. Sample Preparation:
- Add a known amount of D5-epichlorohydrin internal standard solution to the drinking water sample.
- Collect the epichlorohydrin from the sample using activated carbon as an adsorbent.
- Centrifuge the activated carbon at 2739 × g for 10 minutes to remove excess water.
- Desorb the epichlorohydrin from the activated carbon by immersing it in 1.0 ml of acetone for 1 hour.
2. GC-MS Analysis:
- Analyze the resulting acetone solution by Gas Chromatography-Mass Spectrometry (GC-MS).
- Quantify the native epichlorohydrin using the isotopic internal standard.
3. Quality Control:
- Evaluate the method's performance by assessing the detection limit, precision, and accuracy.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)[3]
This method is suitable for the analysis of volatile compounds like epichlorohydrin without extensive sample preparation.
1. Sample and Standard Preparation:
- Prepare a stock solution of epichlorohydrin and an internal standard (e.g., fluorobenzene).
- Create a series of calibration standards by spiking known concentrations of epichlorohydrin and a fixed concentration of the internal standard into 20 mL headspace vials.
- For water samples, transfer 10 mL into a 20 mL headspace vial and add the internal standard solution to the same concentration as the calibration standards.
2. HS-GC/MS Analysis:
- Analyze the prepared vials using a headspace sampler coupled to a GC-MS system.
- The headspace sampler automatically heats the vial and injects a portion of the vapor phase into the GC for separation and detection.
3. Method Validation:
- Assess the method detection limit (MDL) and limit of quantitation (LOQ) by analyzing a low-concentration standard in replicate (e.g., seven times).
- Evaluate accuracy and precision through recovery studies by analyzing spiked samples in replicate.
Regulatory Context
While no single analytical method is universally mandated, regulatory bodies set maximum allowable limits for epichlorohydrin, particularly in drinking water and food contact materials.
-
United States Environmental Protection Agency (EPA): The EPA has classified epichlorohydrin as a probable human carcinogen (Group B2).[3] For the analysis of volatile organic compounds in drinking water, the EPA mandates the use of Purge and Trap (P&T) technology to ensure detection at low levels.[4][5]
-
United States Food and Drug Administration (FDA): The FDA regulates epichlorohydrin as an indirect food additive. For instance, under 21 CFR 175.300, epoxy resins derived from bisphenol A and epichlorohydrin are prohibited from use in packaging for infant formula.[6]
-
European Union: The EU classifies epichlorohydrin as a Category 2 carcinogen.[7] For drinking water, a minimum detection limit of 30 parts per trillion (ppt) has been set, often requiring preconcentration techniques like P&T.[4][5] The Carcinogens and Mutagens Directive aims to minimize worker exposure to carcinogenic substances.[8]
Diagrams
References
- 1. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. shimadzu.com [shimadzu.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Food Contact Material Regulations – USA | SGS [sgs.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Press corner | European Commission [ec.europa.eu]
Safety Operating Guide
Proper Disposal Procedures for Epichlorohydrin-d5
This guide provides essential safety and logistical information for the proper handling and disposal of Epichlorohydrin-d5 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining a clear, step-by-step operational plan.
Immediate Safety and Hazard Information
This compound should be handled with the same precautions as its non-deuterated counterpart. It is classified as a hazardous substance with multiple acute and chronic risks. All personnel handling this chemical must be thoroughly trained on its properties and the necessary safety protocols.[1]
Key Hazards:
-
Flammability: Flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Corrosivity: Causes severe skin burns and eye damage.[3]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Carcinogenicity: May cause cancer.[3] It is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]
-
Reactivity: Can react violently with strong acids, bases, oxidizing agents, amines, and certain metals like aluminum and zinc.[1][5]
Hazard and Safety Data Summary
The following table summarizes key quantitative and qualitative data for this compound, essential for safe handling and disposal.
| Property | Data | Citations |
| CAS Number | 69533-54-6 | [2][6] |
| GHS Classification | Flammable Liquid (Category 3), Acute Toxicity - Oral (Category 3), Acute Toxicity - Dermal (Category 3), Acute Toxicity - Inhalation (Category 3), Skin Corrosion (Sub-category 1B), Carcinogenicity (Category 1B) | [2] |
| Boiling Point | 115-117°C | [6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Polyvinyl alcohol or butyl recommended; do not use nitrile or neoprene), protective goggles/face shield, lab coat, proper respiratory protection (use in a fume hood). | [7][8] |
| Incompatible Materials | Strong acids (e.g., Hydrochloric, Sulfuric), strong bases (e.g., Sodium Hydroxide), oxidizing agents, amines, aluminum, and zinc. | [1][5] |
Operational Plan for Disposal
This section provides a procedural, step-by-step guide for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step in managing this hazardous waste.
-
Designated Waste Container: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials) and rinse solvent, must be collected in a designated, compatible hazardous waste container.[9]
-
Separate Waste Streams: Do not mix this compound waste with other waste streams (e.g., non-halogenated solvents, aqueous waste) unless explicitly permitted by your institution's waste disposal protocols.[10] Keeping waste streams separate often prevents chemical reactions and reduces disposal costs.[10]
-
Container Material: The waste collection container must be chemically compatible with this compound. Use only approved containers provided by your institution's Environmental Health & Safety (EHS) department.
Step 2: Labeling and Storage
Clear labeling and proper storage are mandatory to ensure safety and regulatory compliance.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all contents.[9][11] Hazard symbols indicating flammability, toxicity, and corrosivity should be clearly visible.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet for flammable liquids.[11] The storage area must be away from heat, ignition sources, and incompatible materials.[5]
-
Container Integrity: Ensure the container is always tightly closed when not in use.[9] Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]
Step 3: Arranging for Final Disposal
Final disposal must be handled by licensed professionals.
-
Professional Disposal Service: The primary method for disposing of this compound is through incineration in a chemical incinerator equipped with an afterburner and a scrubber.[4][12][13] This process must be carried out by a licensed professional waste disposal company.[4][12]
-
Contact EHS: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste container. Follow all internal procedures for waste manifest and pickup requests.[1]
Methodology for Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert others, including your supervisor.[1][8]
-
Control Ignition Sources: Eliminate all sources of ignition (e.g., open flames, electrical equipment) in the vicinity.[1]
-
Ventilate the Area: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[5]
-
Don Appropriate PPE: Before attempting cleanup, put on the required personal protective equipment, including respiratory protection, chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[7][14]
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[1][5] Do not use combustible materials like paper towels.
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal.[1][14]
-
Label as Hazardous Waste: The container with the cleanup material must be sealed and labeled as hazardous waste containing this compound.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Professional Help: For large spills, or if you are not trained or equipped to handle the situation, evacuate the area and call your institution's emergency response number or 911.[8]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste, including the appropriate response to a spill.
Caption: Workflow for this compound waste management.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. capotchem.com [capotchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAS#:69533-54-6 | Chemsrc [chemsrc.com]
- 7. isotope.com [isotope.com]
- 8. uwm.edu [uwm.edu]
- 9. ethz.ch [ethz.ch]
- 10. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 11. nswai.org [nswai.org]
- 12. capotchem.cn [capotchem.cn]
- 13. Epichlorohydrin (HSG 8, 1987) [inchem.org]
- 14. hpc-standards.com [hpc-standards.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Epichlorohydrin-d5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Epichlorohydrin-d5, a deuterated version of the reactive organic compound Epichlorohydrin. Adherence to these procedures is critical due to the chemical's toxicity, flammability, and potential carcinogenicity.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable when handling this compound. The following table summarizes recommended PPE and includes critical performance data to guide your selection.
| PPE Category | Recommended Equipment | Quantitative Data & Remarks |
| Hand Protection | Primary Gloves: Butyl rubber or Viton™ gloves.[1] Secondary Gloves: Long-cuffed nitrile gloves can be worn underneath for added protection and dexterity. Important: DO NOT use nitrile or neoprene gloves as primary protection.[2][3] | Breakthrough Times (Minutes): - Butyl Rubber: >480 min[4]- Viton™: >480 min[4]- Neoprene: 15 min[5]- Nitrile: 19.8 min[5]- Latex: <1.2 min[5] |
| Eye and Face Protection | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a splash hazard.[2][3] | Always ensure a snug fit to prevent any vapor or splash exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][2][3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[1][6] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7] | Occupational Exposure Limits: - OSHA PEL: 5 ppm (8-hour TWA)[1][3]- ACGIH TLV: 0.5 ppm (8-hour TWA)[1][8] |
| Protective Clothing | A flame-resistant lab coat should be worn.[2][3] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[2][3] Wear closed-toe shoes and long pants. | Clothing must be immediately removed if it becomes contaminated.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a strict operational workflow is crucial to minimize exposure and ensure safety.
1. Preparation and Pre-Handling:
-
Training: Ensure all personnel have received training on the hazards and safe handling of this compound.[8]
-
Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: Have a spill kit containing inert absorbent materials (e.g., sand, vermiculite) readily available.[1]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
2. Handling Procedure:
-
Grounding: Use grounded equipment when transferring the chemical to prevent static discharge, as it is a flammable liquid.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, with a preference for a certified chemical fume hood.[1][2][3]
-
Dispensing: Use appropriate pumps or dispensing systems designed for hazardous liquids to avoid splashing.[1]
-
Container Management: Keep containers tightly closed when not in use.[1][5] Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials.[1][2][3]
3. Post-Handling:
-
Decontamination: Clean any work surfaces that may have come into contact with this compound with soap and water.[2]
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[5]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step in the safe handling of this compound.
1. Waste Segregation and Collection:
-
Hazardous Waste Container: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
Rinsate Collection: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]
2. Disposal Procedure:
-
Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[7]
-
Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][6]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Do Not:
Visualizing the Workflow for Safe Handling
To further clarify the necessary steps for safely handling this compound, the following workflow diagram outlines the key procedural stages.
Caption: Workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. response.epa.gov [response.epa.gov]
- 3. Epichlorohydrin - IDLH | NIOSH | CDC [cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. auckland.ac.nz [auckland.ac.nz]
- 6. epa.gov [epa.gov]
- 7. uwm.edu [uwm.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
